UK 357903
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
247580-98-9 |
|---|---|
Molecular Formula |
C27H34N8O5S |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
3-ethyl-5-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-(2-methoxyethoxy)-3-pyridinyl]-2-(pyridin-2-ylmethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C27H34N8O5S/c1-4-22-23-24(32-35(22)18-19-8-6-7-9-28-19)26(36)31-25(30-23)21-16-20(17-29-27(21)40-15-14-39-3)41(37,38)34-12-10-33(5-2)11-13-34/h6-9,16-17H,4-5,10-15,18H2,1-3H3,(H,30,31,36) |
InChI Key |
QDPNAMRLQRQPMR-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=C2C(=NN1CC3=CC=CC=N3)C(=O)N=C(N2)C4=C(N=CC(=C4)S(=O)(=O)N5CCN(CC5)CC)OCCOC |
Canonical SMILES |
CCC1=C2C(=NN1CC3=CC=CC=N3)C(=O)N=C(N2)C4=C(N=CC(=C4)S(=O)(=O)N5CCN(CC5)CC)OCCOC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UK-357903, UK357903, UK 357903 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of UK-357903
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of UK-357903, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The information is compiled from preclinical studies and is intended for a scientific audience engaged in drug discovery and development.
Core Mechanism of Action: Selective PDE5 Inhibition
UK-357903 exerts its pharmacological effects through the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, UK-357903 leads to an accumulation of intracellular cGMP, thereby amplifying the downstream signaling pathways mediated by this second messenger.
The primary consequence of increased cGMP levels is the relaxation of smooth muscle cells, particularly in vascular tissues. This vasodilation is the basis for the hemodynamic effects observed with UK-357903 administration and its potential therapeutic applications.[1]
Signaling Pathway of UK-357903 Action
The mechanism of action of UK-357903 is intrinsically linked to the nitric oxide (NO)-cGMP signaling cascade. Under physiological conditions, the release of NO, for instance from endothelial cells or non-adrenergic, non-cholinergic (NANC) neurons, stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. PDE5 then specifically hydrolyzes cGMP to 5'-GMP, terminating the signal. UK-357903, by blocking this hydrolysis, prolongs and enhances the effects of cGMP.
References
UK-357903: A Selective Phosphodiesterase Type 5 Inhibitor
An In-Depth Technical Overview
This technical guide provides a comprehensive analysis of UK-357903, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Developed by Pfizer, this compound showed early promise for the treatment of erectile dysfunction but was later discontinued in Phase II clinical trials. This document details its mechanism of action, selectivity profile, preclinical data, and the known details of its clinical development, offering valuable insights for researchers, scientists, and professionals in drug development.
Mechanism of Action
UK-357903 is a competitive inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[1] During sexual stimulation, the release of nitric oxide (NO) activates soluble guanylate cyclase (sGC) to produce cGMP.[2] This increase in cGMP leads to the activation of protein kinase G (PKG), resulting in the phosphorylation of proteins that cause a decrease in intracellular calcium levels and subsequent relaxation of the smooth muscle of the corpus cavernosum.[3] This relaxation allows for increased blood flow into the penis, leading to an erection.[4] By inhibiting PDE5, UK-357903 prevents the breakdown of cGMP, thereby potentiating the NO/cGMP signaling pathway and enhancing erectile function in the presence of sexual stimulation.[4][5]
Selectivity Profile
The selectivity of a PDE5 inhibitor is crucial for minimizing off-target effects. UK-357903 demonstrates high selectivity for PDE5 over PDE6, an enzyme found in the retina. Inhibition of PDE6 is associated with visual disturbances, a known side effect of less selective PDE5 inhibitors.
| Enzyme | IC50 (nM) | Selectivity Ratio (vs. PDE5) |
| PDE5 | 1.7[6] | 1 |
| PDE6 | 714[6] | ~420 |
Table 1: In Vitro Inhibitory Potency and Selectivity of UK-357903
A comprehensive selectivity panel of UK-357903 against other PDE isoforms (PDE1-4, 7-11) is not publicly available in the retrieved search results.
Preclinical Data
In Vivo Hemodynamic Effects in Spontaneously Hypertensive Rats (SHR)
A study by Gardiner et al. (2004) investigated the hemodynamic effects of a continuous 4-day infusion of UK-357903 in conscious spontaneously hypertensive rats (SHR).[7]
Experimental Protocol:
-
Animal Model: Male spontaneously hypertensive rats.
-
Drug Administration: Continuous intravenous infusion of UK-357903 at two dose levels (0.133 or 1.33 mg kg⁻¹ h⁻¹) or vehicle for 4 days.
-
Measurements: Mean blood pressure, heart rate, and regional blood flow (renal, mesenteric, and hindquarters) were measured using implanted pulsed Doppler probes. Plasma concentrations of UK-357903 and cGMP were also determined.
Results:
| Parameter | Low Dose (0.133 mg kg⁻¹ h⁻¹) | High Dose (1.33 mg kg⁻¹ h⁻¹) |
| Mean Blood Pressure | Modest, transient reduction[7] | Modest, transient reduction[7] |
| Heart Rate | No significant change[7] | No significant change[7] |
| Renal Blood Flow | No significant change[7] | No significant change[7] |
| Mesenteric Blood Flow | Vasodilation[7] | Vasodilation[7] |
| Hindquarters Blood Flow | Vasodilation[7] | Vasodilation[7] |
| Plasma cGMP | Sustained elevation[7] | Dose-dependent sustained elevation[7] |
Table 2: Summary of Hemodynamic Effects of UK-357903 in SHR
The study concluded that UK-357903 caused regionally selective vasodilation. The transient nature of the blood pressure reduction, despite sustained elevations in plasma cGMP, suggested the activation of compensatory mechanisms.[7]
In Vitro and In Vivo Erectile Function Studies
Detailed in vitro studies on the direct relaxant effects of UK-357903 on isolated corpus cavernosum strips are not available in the public domain. Furthermore, preclinical studies evaluating the in vivo efficacy of UK-357903 in animal models of erectile dysfunction have not been identified in the conducted searches.
Clinical Development and Discontinuation
UK-357903, developed by Pfizer, entered Phase II clinical trials in Europe for the treatment of erectile dysfunction.[3] However, the development of the compound was discontinued in September 2006.[3] The specific reasons for the discontinuation, such as lack of efficacy, adverse events, or strategic portfolio decisions by Pfizer, have not been publicly disclosed in the available information. No clinical trial data, including efficacy, safety, or pharmacokinetic profiles in humans, has been published.
Conclusion
UK-357903 is a highly potent and selective PDE5 inhibitor that demonstrated relevant physiological effects in preclinical models. Its high selectivity for PDE5 over PDE6 suggested a potentially favorable side-effect profile concerning visual disturbances. However, the discontinuation of its clinical development in Phase II trials indicates that it did not meet the necessary criteria for further advancement. The lack of publicly available clinical data and a comprehensive preclinical package, particularly regarding its direct effects on erectile tissue and in vivo efficacy models, leaves a significant gap in the complete understanding of this compound. Nevertheless, the available information on UK-357903 provides a valuable case study for researchers in the field of PDE5 inhibitor development.
References
- 1. researchgate.net [researchgate.net]
- 2. Relaxation of isolated corpus cavernosum induced by smooth-muscle relaxant drugs. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pfizer.com [pfizer.com]
- 4. Premature discontinuation of clinical trial for reasons not related to efficacy, safety, or feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. expert reaction to phase 3 results for the Pfizer/ BioNTech BNT162b2 mRNA COVID-19 Vaccine | Science Media Centre [sciencemediacentre.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Follow-Up Data From Phase 3 Trial of Pfizer-BioNTech COVID-19 Vaccine Support Safety and High Efficacy in Adolescents 12 Through 15 Years of Age | Pfizer [pfizer.com]
An In-depth Technical Guide to UK-357903: A Discontinued PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UK-357903 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed by Pfizer for the treatment of erectile dysfunction. Structurally belonging to the pyrazolopyrimidinone class of compounds, it demonstrated significant vasodilatory effects in preclinical studies. Despite advancing to Phase II clinical trials, its development was discontinued. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and available preclinical data for UK-357903, intended for a scientific audience.
Discovery and History
UK-357903, with the chemical name 1-ethyl-4-{3-[3-ethyl-6,7-dihydro-7-oxo-2-(2-pyridylmethyl)-2H-pyrazolo[4,3-d]pyrimidin-5-yl]-2-(2-methoxyethoxy)-5-pyridylsulphonyl}piperazine, emerged from Pfizer's research into pyrazolopyrimidinone-based PDE5 inhibitors.[1] The core pyrazolopyrimidinone scaffold is a key structural feature shared with other PDE5 inhibitors like sildenafil.[2][3]
The synthesis of UK-357903 involves a multi-step process, as detailed in European patent EP0994115A2, which describes the preparation of related pyrazolopyrimidinone compounds.[1]
While the compound showed promise in preclinical models, its clinical development was halted after Phase II trials.[4] Publicly available records indicate the discontinuation of the Phase II trial for erectile dysfunction in Europe around September 2006.[4] The specific reasons for the discontinuation have not been formally published.
Mechanism of Action
UK-357903 is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[5]
The proposed signaling pathway for UK-357903's action is as follows:
-
Nitric oxide (NO) is released from nerve endings and endothelial cells in response to sexual stimulation.
-
NO activates soluble guanylate cyclase (sGC) in smooth muscle cells.
-
Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels.
-
This reduction in calcium results in the relaxation of smooth muscle in the corpus cavernosum, leading to increased blood flow and penile erection.
-
UK-357903 inhibits PDE5, preventing the breakdown of cGMP to inactive GMP. This prolongs the action of cGMP, thereby enhancing and sustaining the erectile response.
Preclinical Data
In Vitro Activity
UK-357903 is a highly potent and selective inhibitor of PDE5.
| Target | IC₅₀ (nM) | Reference |
| PDE5 | 1.7 | [5] |
| PDE6 | 714 | [5] |
The high selectivity for PDE5 over PDE6 is a desirable characteristic, as inhibition of PDE6, found in the retina, is associated with visual disturbances.
In Vivo Hemodynamic Effects in Spontaneously Hypertensive Rats (SHR)
A key preclinical study investigated the hemodynamic effects of a continuous 4-day infusion of UK-357903 in conscious, spontaneously hypertensive rats.
| Treatment Group | Dose | Change in Mean Arterial Pressure (Day 1) | Vascular Conductance Changes (Day 1) |
| UK-357903 (Low Dose) | 0.133 mg/kg/h | -11.8 mmHg | Mesenteric and hindquarters vasodilation |
| UK-357903 (High Dose) | 1.33 mg/kg/h | -15.3 mmHg | Mesenteric and hindquarters vasodilation |
| Enalapril (Comparator) | 1 mg/kg/h | -14.1 mmHg | Renal, mesenteric, and hindquarters vasodilation |
The study also demonstrated a dose-dependent and sustained increase in plasma cGMP levels, confirming target engagement.
Experimental Protocols
Measurement of Mean Arterial Pressure and Regional Blood Flow in Conscious Rats
This protocol is based on the methodologies typically employed in studies such as the one conducted by Gardiner et al. (2004).
-
Animal Model: Male spontaneously hypertensive rats are commonly used.
-
Surgical Implantation:
-
Under anesthesia, pulsed Doppler flow probes are placed around the renal artery, superior mesenteric artery, and caudal artery (for hindquarters blood flow).
-
A catheter is inserted into the abdominal aorta via a femoral artery for blood pressure measurement and blood sampling.
-
All leads and catheters are tunneled subcutaneously to exit at the nape of the neck.
-
-
Experimental Procedure:
-
After a recovery period, conscious, unrestrained rats are housed in individual cages.
-
The arterial catheter is connected to a pressure transducer for continuous measurement of mean arterial pressure.
-
The Doppler flow probes are connected to a flowmeter to record blood flow velocity.
-
Vascular conductance is calculated as blood flow divided by mean arterial pressure.
-
UK-357903 or vehicle is administered via continuous intravenous infusion.
-
Hemodynamic parameters are recorded and analyzed at specified time points.
-
In Vitro PDE5 Inhibition Assay
This is a general protocol for determining the inhibitory activity of a compound against the PDE5 enzyme.
-
Reagents and Materials:
-
Recombinant human PDE5 enzyme.
-
³H-cGMP (radiolabeled substrate).
-
Scintillation proximity assay (SPA) beads.
-
Assay buffer.
-
Test compound (UK-357903) and a known PDE5 inhibitor (e.g., sildenafil) as a positive control.
-
96-well microplates.
-
-
Procedure:
-
Serial dilutions of the test compound are prepared.
-
The test compound, PDE5 enzyme, and SPA beads are incubated together in the microplate wells.
-
The enzymatic reaction is initiated by the addition of ³H-cGMP.
-
As PDE5 hydrolyzes ³H-cGMP to ³H-5'-GMP, the product binds to the SPA beads, bringing the radioisotope in close proximity to the scintillant in the beads, which generates a light signal.
-
The plate is read in a microplate scintillation counter.
-
The inhibitory effect of the compound is determined by the reduction in the light signal.
-
IC₅₀ values are calculated from the dose-response curves.
-
cGMP Quantification Assay
This is a general protocol for measuring cGMP levels in plasma or tissue samples.
-
Sample Preparation:
-
Blood samples are collected in the presence of a PDE inhibitor (e.g., IBMX) to prevent ex vivo cGMP degradation.
-
Plasma is separated by centrifugation.
-
Tissues are homogenized in an appropriate buffer.
-
-
Assay Procedure (Competitive ELISA):
-
A cGMP-specific antibody is coated onto the wells of a microplate.
-
Standards with known cGMP concentrations and the prepared samples are added to the wells, along with a fixed amount of enzyme-labeled cGMP.
-
The sample cGMP and the enzyme-labeled cGMP compete for binding to the antibody.
-
After incubation, the wells are washed to remove unbound components.
-
A substrate for the enzyme is added, and the resulting color development is measured using a microplate reader.
-
The concentration of cGMP in the samples is determined by comparing their absorbance to the standard curve.
-
Conclusion
UK-357903 is a well-characterized preclinical PDE5 inhibitor with high potency and selectivity. The available in vivo data in a hypertensive rat model demonstrates its vasodilatory effects and target engagement. However, the discontinuation of its clinical development after Phase II trials suggests that it may not have met the desired efficacy, safety, or pharmacokinetic profile for the treatment of erectile dysfunction, or that strategic business decisions led to the termination of the program. The information presented in this guide provides a solid foundation for researchers interested in the pharmacology of pyrazolopyrimidinone-based PDE5 inhibitors and the preclinical assessment of compounds for cardiovascular and urogenital indications.
References
UK-357903: A Technical Guide to a Potent and Selective PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK-357903 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Developed by Pfizer, this pyrazolopyrimidinone derivative was investigated for its therapeutic potential in erectile dysfunction, reaching Phase II clinical trials in Europe before its development was discontinued in 2006. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological effects of UK-357903, based on available preclinical and clinical data. Detailed experimental methodologies for its synthesis and key in vitro and in vivo assays are also presented, alongside visualizations of its mechanism of action and experimental workflows.
Chemical Structure and Physicochemical Properties
UK-357903, with the IUPAC name 3-Ethyl-5-(5-(4-ethylpiperazin-1-yl)sulfonyl-2-(2-methoxyethoxy)-3-pyridyl)-2-(2-pyridylmethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one, is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H34N8O5S | [1] |
| Molecular Weight | 582.68 g/mol | [1] |
| SMILES | CCc1c2c(c(=O)[nH]c(-c3cc(cnc3OCCOC)S(=O)(=O)N4CCN(CC)CC4)n2)nn1Cc5ccccn5 | [1] |
| InChIKey | QDPNAMRLQRQPMR-UHFFFAOYSA-N | [1] |
| CAS Number | 247580-98-9 | [2] |
Mechanism of Action
UK-357903 functions as a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the cGMP-specific signaling pathway, responsible for the degradation of cGMP. By inhibiting PDE5, UK-357903 leads to an accumulation of cGMP in tissues where PDE5 is expressed, such as the corpus cavernosum of the penis and vascular smooth muscle.[2][3] This increase in cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.
References
UK-357903: A Technical Whitepaper on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UK-357903 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). Developed by Pfizer, this compound showed early promise as a vasodilator with potential therapeutic applications in conditions such as erectile dysfunction and hypertension. Preclinical studies demonstrated its ability to lower blood pressure and increase plasma cGMP levels, consistent with its mechanism of action. However, the clinical development of UK-357903 was discontinued in 2006 after reaching Phase II trials for erectile dysfunction. This whitepaper provides a comprehensive technical overview of UK-357903, summarizing its known pharmacological properties, preclinical data, and the likely reasons for its discontinuation, while also presenting detailed experimental methodologies and visualizing its mechanism of action.
Core Compound Information and Mechanism of Action
UK-357903 is a selective inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5). Its mechanism of action is centered on the nitric oxide (NO)/cGMP signaling pathway, a crucial regulator of vascular smooth muscle tone.
Signaling Pathway
The canonical NO/cGMP signaling pathway is initiated by the release of nitric oxide from endothelial cells or nitrergic neurons. NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.
PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, UK-357903 prevents the degradation of cGMP, thereby potentiating and prolonging the vasodilatory effects of NO.
Quantitative Data
The available quantitative data for UK-357903 primarily comes from in vitro enzyme inhibition assays and in vivo preclinical studies.
In Vitro PDE5 Inhibition
| Parameter | Value | Notes |
| IC | 1.7 nM | The half maximal inhibitory concentration against phosphodiesterase 5. |
| IC | 714 nM | The half maximal inhibitory concentration against phosphodiesterase 6, indicating selectivity. |
Preclinical Hemodynamic Effects in Spontaneously Hypertensive Rats (SHR)
The following data is derived from a 4-day continuous intravenous infusion study in conscious spontaneously hypertensive rats.
| Treatment Group | Dose | Mean Blood Pressure Reduction (Day 1) | Plasma UK-357903 Concentration | Plasma cGMP Levels |
| UK-357903 (Low Dose) | 0.133 mg/kg/h | -11.8 mmHg | ~2-fold increase vs. vehicle | |
| UK-357903 (High Dose) | 1.33 mg/kg/h | -15.3 mmHg | ~4-fold increase vs. vehicle |
Experimental Protocols
While specific, detailed protocols for the studies on UK-357903 are not publicly available, the following methodologies are representative of the techniques likely employed based on contemporaneous scientific literature.
In Vivo Hemodynamic Study in Conscious Spontaneously Hypertensive Rats
This protocol describes a likely methodology for assessing the hemodynamic effects of UK-357903 following continuous intravenous infusion.
Methodology Details:
-
Animal Model: Male spontaneously hypertensive rats (SHR), a commonly used model for genetic hypertension.
-
Surgical Preparation: Under general anesthesia, catheters are likely implanted in the femoral artery for blood pressure measurement and the femoral vein for drug infusion. The catheters are exteriorized at the nape of the neck.
-
Drug Administration: UK-357903 is administered via continuous intravenous infusion using a subcutaneously implanted osmotic minipump connected to the venous catheter.
-
Hemodynamic Monitoring: Arterial pressure and heart rate are continuously monitored in conscious, unrestrained rats using a pressure transducer connected to the arterial catheter. Vascular conductance in different beds (e.g., mesenteric, renal, hindquarters) can be calculated from blood flow (measured by Doppler flowmetry) and arterial pressure.
-
Data Acquisition: Hemodynamic data is recorded and analyzed using a computerized data acquisition system.
Quantification of UK-357903 in Plasma
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the likely approach for the sensitive and specific quantification of UK-357903 in plasma samples.
Methodology Outline:
-
Sample Preparation: Plasma samples are subjected to protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard (a structurally similar compound). The mixture is centrifuged, and the supernatant is collected.
-
Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is used to separate UK-357903 from endogenous plasma components.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for UK-357903 and the internal standard are monitored for high selectivity and sensitivity.
-
Quantification: A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of UK-357903. The concentration of UK-357903 in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Measurement of Plasma cGMP Levels
Plasma cGMP levels are typically measured using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
ELISA Methodology Outline:
-
Sample Preparation: Plasma samples may require an acetylation step to improve the sensitivity of the assay.
-
Competitive Binding: The samples are added to microplate wells pre-coated with a cGMP-specific antibody. A fixed amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase) is also added to the wells. The free cGMP in the sample competes with the enzyme-conjugated cGMP for binding to the antibody.
-
Washing and Substrate Addition: The wells are washed to remove unbound components. A substrate for the enzyme is then added, which is converted into a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of cGMP in the sample.
-
Quantification: A standard curve is generated using known concentrations of cGMP, and the concentrations in the plasma samples are determined by interpolation from this curve.
Clinical Development and Discontinuation
UK-357903 progressed to Phase II clinical trials for the treatment of erectile dysfunction in Europe. However, in September 2006, Pfizer discontinued the development of this compound. While the precise reasons for this decision have not been publicly disclosed, it is likely attributable to a combination of factors, including:
-
Strategic Portfolio Review: Pharmaceutical companies regularly review their development pipelines and may discontinue programs for strategic reasons, such as prioritizing resources for compounds with a higher probability of success or a more favorable market position.
-
Competitive Landscape: At the time of UK-357903's development, sildenafil (Viagra®) was already a well-established market leader, and other PDE5 inhibitors like tadalafil (Cialis®) and vardenafil (Levitra®) were also available. For a new entrant to be successful, it would need to demonstrate a significant clinical advantage in terms of efficacy, safety, or patient convenience, which UK-357903 may not have been projected to achieve.
-
Efficacy and Safety Profile: Although no specific adverse events have been reported in the public domain, it is possible that the Phase II trials revealed a therapeutic profile that was not superior to existing treatments or raised unforeseen safety concerns. Common adverse events associated with PDE5 inhibitors include headache, flushing, dyspepsia, and visual disturbances.
Conclusion
UK-357903 is a selective PDE5 inhibitor that demonstrated clear pharmacological activity in preclinical models, consistent with its mechanism of action. Its development, however, was halted after Phase II clinical trials. This case highlights the complexities and challenges of drug development, where promising preclinical data does not always translate into a clinically and commercially successful therapeutic. The discontinuation of UK-357903 was likely a strategic decision by Pfizer, influenced by the competitive market for PDE5 inhibitors and the compound's overall clinical profile. This technical guide provides a consolidated overview of the available scientific information on UK-357903 for the benefit of researchers and drug development professionals.
UK-357903: A Technical Overview of a Selective PDE5 Inhibitor and its Interaction with the Cyclic GMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-357903 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. By preventing the degradation of cGMP, UK-357903 enhances the downstream effects of this second messenger, leading to vasodilation and other physiological responses. This technical guide provides a comprehensive overview of UK-357903, including its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its study. While the development of UK-357903 appears to have been discontinued and it did not proceed to clinical trials, the information gathered from its preclinical evaluation remains valuable for researchers in the field of PDE5 inhibition and cGMP signaling.
Core Mechanism of Action: Inhibition of PDE5
UK-357903 exerts its pharmacological effects by selectively inhibiting the PDE5 enzyme. PDE5 is responsible for the hydrolysis of cGMP to the inactive GMP. This inhibition leads to an accumulation of intracellular cGMP, thereby amplifying the signaling cascade initiated by nitric oxide (NO).
The Cyclic GMP Signaling Pathway
The NO-sGC-cGMP pathway is fundamental to various physiological processes, most notably smooth muscle relaxation and vasodilation. The pathway can be summarized as follows:
-
Nitric Oxide (NO) Synthesis: In response to various stimuli, endothelial cells produce NO.
-
Soluble Guanylate Cyclase (sGC) Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
Downstream Effects: cGMP acts as a second messenger, activating protein kinase G (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.
-
Signal Termination: The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases, primarily PDE5.
UK-357903's role is to block this final step, thereby prolonging the action of cGMP and enhancing the vasodilatory response.
Quantitative Data
The following tables summarize the available quantitative data for UK-357903.
Table 1: In Vitro Inhibitory Activity of UK-357903
| Target | IC50 (nM) | Selectivity (PDE6/PDE5) |
| PDE5 | 1.7 | ~420-fold |
| PDE6 | 714 |
Data sourced from commercially available information on UK-357903.
Table 2: Summary of Preclinical Hemodynamic Effects of UK-357903 in Conscious Spontaneously Hypertensive Rats (SHR)
| Parameter | Low Dose (0.133 mg/kg/h) | High Dose (1.33 mg/kg/h) |
| Mean Arterial Pressure | Modest, non-dose-dependent reduction, significant only on Day 1. | Modest, non-dose-dependent reduction, significant only on Day 1. |
| Heart Rate | No significant effect. | No significant effect. |
| Mesenteric Vascular Conductance | Vasodilator effect, significant only on Day 1. | Vasodilator effect, significant only on Day 1. |
| Hindquarters Vascular Conductance | Vasodilator effect, significant only on Day 1. | Vasodilator effect, significant only on Day 1. |
| Renal Vascular Conductance | No significant effect. | No significant effect. |
| Plasma UK-357903 Levels | Dose-proportional and sustained. | Dose-proportional and sustained. |
| Plasma cGMP Levels | Persistently elevated and dose-dependent increase. | Persistently elevated and dose-dependent increase. |
Note: Detailed quantitative data from the primary preclinical study by Gardiner et al. (2004) is not publicly available. The information presented here is a qualitative summary based on the study's abstract and available excerpts.
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Enzyme Activity Assay)
This protocol describes a common method for determining the IC50 value of a test compound against PDE5.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP (substrate)
-
[³H]-cGMP (radiolabeled substrate)
-
Snake venom phosphodiesterase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)
-
Test compound (UK-357903) dissolved in DMSO
-
Microcentrifuge tubes or 96-well plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, prepare the reaction mixture containing assay buffer, a fixed concentration of cGMP, a tracer amount of [³H]-cGMP, and varying concentrations of the test compound (UK-357903). Include control reactions with no inhibitor (100% activity) and no PDE5 enzyme (background).
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of recombinant human PDE5 enzyme to each tube/well.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes), ensuring that substrate hydrolysis does not exceed 20% in the uninhibited control.
-
Reaction Termination: Stop the reaction by boiling the mixture for 1-2 minutes.
-
Conversion to Nucleoside: After cooling, add snake venom phosphodiesterase to each reaction to hydrolyze the [³H]-5'-GMP product to [³H]-guanosine. Incubate at 37°C for 15-20 minutes.
-
Separation: Add a slurry of anion-exchange resin to each tube/well. The resin will bind the unhydrolyzed [³H]-cGMP, while the product, [³H]-guanosine, will remain in the supernatant.
-
Quantification: Centrifuge the tubes/plates to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Hemodynamic Monitoring in Conscious Rats
This protocol outlines the methodology for assessing the hemodynamic effects of a compound in conscious, freely moving rats.
Animal Model:
-
Spontaneously Hypertensive Rats (SHR) are a commonly used model for studying the effects of antihypertensive agents.
Surgical Preparation (performed under anesthesia):
-
Catheter Implantation: Implant a catheter into the abdominal aorta via the femoral artery for the measurement of arterial blood pressure and heart rate.
-
Doppler Flow Probe Placement: Place miniaturized pulsed Doppler flow probes around the renal, mesenteric, and hindquarters arteries to measure regional blood flow.
-
Venous Catheter: Implant a catheter into the vena cava via the femoral vein for intravenous drug administration.
-
Exteriorization and Protection: Exteriorize all catheters and probe leads subcutaneously to the dorsal aspect of the neck and pass them through a protective spring tether.
Experimental Procedure:
-
Recovery: Allow the animals to recover from surgery for at least 48 hours to ensure they are accustomed to the experimental setup.
-
Baseline Measurements: On the day of the experiment, record baseline hemodynamic parameters (mean arterial pressure, heart rate, and regional blood flows) for a stable period.
-
Drug Administration: Administer UK-357903 via continuous intravenous infusion at the desired dose(s).
-
Continuous Monitoring: Continuously record all hemodynamic parameters throughout the infusion period.
-
Blood Sampling: At specified time points, collect blood samples via the arterial catheter for the determination of plasma drug and cGMP concentrations.
-
Data Acquisition and Analysis: Use a data acquisition system to record and analyze the hemodynamic data. Calculate vascular conductance for each vascular bed by dividing the blood flow by the mean arterial pressure.
Development Status
Based on the available information, the development of UK-357903 by Pfizer appears to have been discontinued. There is no evidence of this compound entering clinical trials. This is further supported by the closure of Pfizer's research and development facilities in Sandwich, UK, where early-stage drug discovery and development for compounds of this nature were conducted.
Conclusion
UK-357903 is a highly potent and selective PDE5 inhibitor that demonstrated clear preclinical efficacy in modulating the cGMP signaling pathway, leading to vasodilation. While its clinical development was not pursued, the study of UK-357903 has contributed to the understanding of the therapeutic potential and physiological effects of PDE5 inhibition. The experimental protocols and data summarized in this guide provide a valuable resource for researchers working on novel PDE5 inhibitors and investigating the broader implications of the cGMP signaling pathway in various disease states.
Methodological & Application
Application Notes and Protocols for Vasodilation Studies Using Sodium Nitroprusside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Nitroprusside (SNP) is a potent, direct-acting vasodilator widely utilized in both clinical and research settings to induce endothelium-independent vasodilation.[1][2][3][4] Its mechanism of action involves the spontaneous release of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[1][4][5][6] This property makes SNP an invaluable tool for studying the function of vascular smooth muscle and for differentiating between endothelium-dependent and -independent vasodilation.[1] These application notes provide detailed protocols for utilizing SNP in both ex vivo and in vivo vasodilation studies.
Mechanism of Action and Signaling Pathway
Sodium Nitroprusside exerts its vasodilatory effect by donating nitric oxide (NO).[1][4][5][6] Upon entering the bloodstream, SNP interacts with sulfhydryl groups on erythrocytes and other cells, leading to the release of NO.[5] This liberated NO then diffuses into the underlying vascular smooth muscle cells.
Inside the smooth muscle cells, NO activates the enzyme soluble guanylate cyclase (sGC).[5][6] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG).[1][7] PKG, in turn, phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, ultimately causing smooth muscle relaxation and vasodilation.[1][5]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the vasodilatory effects of Sodium Nitroprusside.
Table 1: Ex Vivo Vasodilation Studies using Rat Aortic Rings
| Parameter | Value | Conditions | Reference |
| EC50 | 2.6 x 10-8 mol/L | Rat tail small arteries | [8] |
| pD2 | Varies with contractile agent | Noradrenaline vs. KCl contracted rings | [9] |
| Maximal Relaxation (Emax) | ~77% | Rat tail small arteries | [8] |
Table 2: In Vivo Vasodilation Studies in Human Forearm
| Measurement | Dose of SNP | Result | Reference |
| Forearm Vascular Conductance (FVC) | 2 µg·100 ml FAV⁻¹·min⁻¹ | 472% increase from baseline | [2] |
| Internal Carotid Artery Flow | Low infusion rate | 27 ml min⁻¹ increase | [10] |
| Forearm Blood Flow (FBF) | 0.8, 1.6, and 3.2 μ g/min | Dose-dependent increase | [11] |
Experimental Protocols
Ex Vivo Vasodilation Studies using Isolated Aortic Rings
This protocol describes the methodology for assessing the vasodilatory effect of SNP on isolated rat aortic rings.
1. Tissue Preparation:
-
Euthanize a male Wistar rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Dissect the aorta free of adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire. The success of endothelium removal should be confirmed by the lack of relaxation to an endothelium-dependent vasodilator like acetylcholine (10⁻⁶ M).[9]
2. Experimental Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, induce a stable contraction in the aortic rings using a contractile agent such as Phenylephrine (10⁻⁶ M) or KCl (60 mM).
-
Once a stable plateau of contraction is reached, add SNP cumulatively to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Record the relaxation response at each concentration until a maximal response is achieved or until the concentration-response curve is complete.
4. Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the concentration-response curve and calculate the EC₅₀ (the concentration of SNP that produces 50% of the maximal relaxation).
In Vivo Vasodilation Studies using Forearm Blood Flow Measurement
This protocol outlines the venous occlusion plethysmography technique to measure forearm blood flow (FBF) in response to intra-arterial infusion of SNP in human subjects.
1. Subject Preparation:
-
Subjects should be in a supine position in a temperature-controlled room.
-
Insert a cannula into the brachial artery of the non-dominant arm for drug infusion and blood pressure monitoring.
2. Experimental Setup:
-
Place a strain-gauge plethysmograph on the forearm to measure changes in forearm volume.
-
Place a cuff around the upper arm for venous occlusion and a wrist cuff to exclude hand circulation from the measurement.
3. Experimental Procedure:
-
After a baseline measurement period with saline infusion, infuse SNP through the brachial artery cannula at escalating doses (e.g., 0.8, 1.6, and 3.2 µ g/min ).[11]
-
Each dose should be infused for a sufficient duration (e.g., 5-10 minutes) to achieve a steady-state response.
-
During the infusion, perform FBF measurements by inflating the upper arm cuff to a pressure above venous pressure but below diastolic arterial pressure (e.g., 40-50 mmHg) for short durations (e.g., 7-10 seconds) at regular intervals.
4. Data Analysis:
-
Calculate FBF from the rate of increase in forearm volume during venous occlusion, typically expressed in ml/100ml/min.
-
Calculate forearm vascular conductance (FVC) as FBF divided by mean arterial pressure.
-
Plot the dose-response relationship for SNP on FBF and FVC.
Conclusion
Sodium Nitroprusside is a fundamental tool for investigating vascular smooth muscle reactivity. The protocols and data presented provide a framework for conducting robust and reproducible vasodilation studies. By understanding its mechanism of action and employing standardized experimental procedures, researchers can effectively utilize SNP to explore various aspects of vascular physiology and pharmacology.
References
- 1. Sodium nitroprusside - Wikipedia [en.wikipedia.org]
- 2. Comparison of the vasodilatory effects of sodium nitroprusside vs. nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. litfl.com [litfl.com]
- 7. Sodium Nitroprusside-Induced Activation of Vascular Smooth Muscle BK Channels Is Mediated by PKG Rather Than by a Direct Interaction with NO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Vasodilator effects of sodium nitroprusside, levcromakalim and their combination in isolated rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium nitroprusside dilates cerebral vessels and enhances internal carotid artery flow in young men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Preparation of UK-357903 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-357903 is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme crucial in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathways.[1] Proper preparation of a stock solution is the first critical step for accurate and reproducible in vitro and in vivo experimental results. These application notes provide a detailed protocol for the preparation, storage, and use of UK-357903 stock solutions.
Quantitative Data Summary
A summary of the key quantitative data for UK-357903 is provided in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight | 582.68 g/mol | [2] |
| Molecular Formula | C₂₇H₃₄N₈O₅S | [2] |
| IC₅₀ (PDE5) | 1.7 nM | [1] |
| IC₅₀ (PDE6) | 714 nM | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from common practice |
| Recommended Stock Concentration | 10 mM | Inferred from common practice |
| Storage of Stock Solution | -20°C for up to 3 months | Inferred from common practice |
Experimental Protocols
Materials
-
UK-357903 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Protocol 1: Preparation of a 10 mM UK-357903 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of UK-357903 in DMSO.
1. Calculation of Required Mass:
To prepare a 10 mM stock solution, the required mass of UK-357903 can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 582.68 g/mol x 1000 mg/g = 5.83 mg
2. Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the calculated mass (e.g., 5.83 mg) of UK-357903 powder directly into the tube.
3. Dissolution:
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the microcentrifuge tube containing the UK-357903 powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
4. Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.
Protocol 2: Preparation of Working Solutions by Serial Dilution
This protocol describes the preparation of working solutions from the 10 mM stock solution for use in cellular or enzymatic assays.
1. Initial Dilution:
-
Prepare an intermediate dilution from the 10 mM stock solution. For example, to prepare a 1 mM solution, dilute the 10 mM stock 1:10 by adding 10 µL of the stock solution to 90 µL of the desired assay buffer or cell culture medium.
2. Serial Dilutions:
-
Perform a series of dilutions from the intermediate solution to achieve the desired final concentrations for your experiment. For example, to create a range of concentrations from 10 µM down to 1 nM, perform serial 1:10 dilutions in the appropriate assay buffer or medium.
Mandatory Visualization
The following diagrams illustrate the PDE5 signaling pathway and a general experimental workflow for using the UK-357903 stock solution.
Caption: PDE5 signaling pathway and the inhibitory action of UK-357903.
Caption: General workflow for preparing and using UK-357903 solutions.
References
Application Notes and Protocols for UK-357903 in Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-357903 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] By inhibiting PDE5, UK-357903 prevents the degradation of cGMP, leading to the accumulation of this second messenger and subsequent smooth muscle relaxation. This mechanism of action makes UK-357903 a valuable tool for in vitro pharmacological studies, particularly in organ bath experiments designed to investigate vasodilation and the relaxation of various smooth muscle tissues. These application notes provide detailed protocols for the use of UK-357903 in organ bath experiments and summarize its known pharmacological properties.
Mechanism of Action: The cGMP Signaling Pathway
UK-357903 exerts its effects by modulating the nitric oxide (NO)-cGMP signaling cascade. In many cell types, particularly smooth muscle cells, the activation of soluble guanylate cyclase (sGC) by NO leads to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium. This cascade of events ultimately leads to smooth muscle relaxation. PDE5 is the primary enzyme responsible for the hydrolysis and inactivation of cGMP. By inhibiting PDE5, UK-357903 sustains and enhances the cGMP-mediated signaling, thereby promoting profound and prolonged smooth muscle relaxation.
Signaling Pathway of UK-357903-induced Smooth Muscle Relaxation
Caption: cGMP signaling pathway and the inhibitory action of UK-357903.
Data Presentation
Table 1: In Vitro Inhibitory Activity of UK-357903
| Enzyme | IC50 (nM) | Selectivity vs. PDE5 |
| PDE5 | 1.7[1] | - |
| PDE6 | 714[1] | ~420-fold |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
For comparative purposes, Table 2 provides representative data from organ bath experiments for other well-characterized PDE5 inhibitors, demonstrating their potency in relaxing pre-contracted smooth muscle tissue. Similar experiments would be necessary to determine the specific EC50 and Emax values for UK-357903.
Table 2: Representative Organ Bath Data for various PDE5 Inhibitors (Rat Anococcygeus Muscle)
| Compound | pEC50 |
| Sildenafil | 7.72 ± 0.06 |
| Vardenafil | 8.11 ± 0.05 |
| Tadalafil | 7.69 ± 0.05 |
pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data is presented as mean ± SEM.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the relaxant effects of UK-357903 on isolated smooth muscle tissues, such as corpus cavernosum or vascular rings, using an organ bath setup.
Materials and Reagents
-
UK-357903
-
Isolated smooth muscle tissue (e.g., rabbit corpus cavernosum, rat aorta)
-
Krebs-Henseleit solution (or other suitable physiological salt solution)
-
Phenylephrine (or other contractile agent, e.g., KCl, U46619)
-
Nitric oxide donor (e.g., sodium nitroprusside) as a positive control
-
Distilled water
-
95% O2 / 5% CO2 gas mixture
-
Organ bath system with force transducers and data acquisition software
Experimental Workflow
Workflow for Organ Bath Experiment with UK-357903
Caption: General workflow for assessing smooth muscle relaxation with UK-357903.
Detailed Protocol: Relaxation of Corpus Cavernosum
-
Tissue Preparation:
-
Obtain corpus cavernosum tissue from a suitable animal model (e.g., New Zealand White rabbit).
-
Immediately place the tissue in cold (4°C) Krebs-Henseleit solution.
-
Carefully dissect away the tunica albuginea and surrounding connective tissue.
-
Prepare corporal strips (e.g., 2 x 2 x 7 mm).
-
-
Mounting and Equilibration:
-
Mount the tissue strips vertically in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension (e.g., 1.5-2 g) and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Viability and Pre-contraction:
-
Assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
After washout and return to baseline, induce a stable, submaximal contraction using an alpha-1 adrenergic agonist such as phenylephrine (e.g., 1-10 µM).
-
-
Cumulative Concentration-Response to UK-357903:
-
Once a stable plateau of contraction is achieved, add UK-357903 to the organ bath in a cumulative manner (e.g., from 1 nM to 10 µM).
-
Allow the tissue to reach a stable level of relaxation at each concentration before adding the next.
-
Record the changes in isometric tension throughout the experiment.
-
-
Positive Control:
-
In a separate set of experiments, after pre-contraction with phenylephrine, generate a concentration-response curve for a known vasodilator like sodium nitroprusside to confirm the tissue's ability to relax via the NO-cGMP pathway.
-
-
Data Analysis:
-
Express the relaxation at each concentration of UK-357903 as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the molar concentration of UK-357903.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the molar concentration of the drug that produces 50% of the maximal response) and the Emax (the maximal relaxation effect).
-
Conclusion
UK-357903 is a potent and selective PDE5 inhibitor that serves as an invaluable pharmacological tool for studying cGMP-mediated smooth muscle relaxation in vitro. The provided protocols offer a robust framework for conducting organ bath experiments to characterize the effects of UK-357903 on various smooth muscle tissues. While specific organ bath data for UK-357903 is limited, the established methodologies and comparative data from other PDE5 inhibitors provide a strong basis for future investigations into the pharmacological profile of this compound. Accurate and reproducible data from such studies will further elucidate the therapeutic potential of selective PDE5 inhibition in a range of physiological and pathological conditions.
References
Application Notes and Protocols for UK-357903 in Erectile Dysfunction Research
Introduction
UK-357903 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of blood flow to the corpus cavernosum of the penis.[1][2] Its high selectivity, particularly over PDE6, makes it a valuable research tool for studying the mechanisms of erectile function and for the preclinical evaluation of therapies for erectile dysfunction (ED) with a potentially reduced risk of visual side effects associated with less selective inhibitors.[1] These application notes provide detailed protocols for utilizing UK-357903 in established animal models of ED.
Mechanism of Action
Penile erection is a hemodynamic process initiated by sexual stimulation, which triggers the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the penis.[3] NO activates soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[4] Elevated cGMP levels lead to the relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and causing an erection.[3][4]
The action of cGMP is terminated by PDE5, which hydrolyzes it to GMP.[4] UK-357903, as a PDE5 inhibitor, blocks this degradation, thereby prolonging the action of cGMP and enhancing the erectile response to sexual stimulation.[3][4]
Caption: Mechanism of action of UK-357903 in penile smooth muscle cells.
Pharmacological Profile of UK-357903
Selectivity
One of the key features of UK-357903 is its high selectivity for PDE5 over other phosphodiesterase isozymes. This is particularly notable when compared to PDE6, which is found in the retina. Inhibition of PDE6 is associated with visual disturbances.[4] The selectivity profile of UK-357903 makes it an excellent candidate for studies where isolating the effects of PDE5 inhibition is critical.
Table 1: PDE Inhibitor Selectivity Profile
| Compound | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | Selectivity Ratio (PDE6/PDE5) |
|---|---|---|---|
| UK-357903 | 1.7 [2] | 714 [2] | ~420 |
| Sildenafil | 3.5[5] | ~20-30 | ~7-10 |
| Vardenafil | 0.14[5] | ~1-2 | ~10-15 |
| Tadalafil | 6.7[5] | >10,000 | >1490 |
(Note: IC₅₀ values for Sildenafil, Vardenafil, and Tadalafil are approximate and can vary between studies. The data for UK-357903 is specific from available literature.)
Caption: High selectivity of UK-357903 for PDE5 over the off-target PDE6.
Hemodynamic Effects in Animal Models
Studies in conscious, spontaneously hypertensive rats (SHR) have shown that UK-357903 produces modest reductions in mean blood pressure and vasodilation in specific vascular beds.
Table 2: Hemodynamic Effects of UK-357903 in Conscious Rats
| Parameter | Vehicle | UK-357903 (low dose) | UK-357903 (high dose) |
|---|---|---|---|
| Change in Mean Blood Pressure (mmHg) | - | -11.8[6] | -15.3[6] |
| Vascular Effects | No significant change | Vasodilation in mesenteric and hindquarters beds[6] | Vasodilation in mesenteric and hindquarters beds[6] |
| Renal Vascular Conductance | No significant change | No significant change[6] | No significant change[6] |
(Data from a 4-day continuous infusion study in spontaneously hypertensive rats. Doses were 0.133 mg/kg/h (low) and 1.33 mg/kg/h (high).)[6]
Experimental Protocols
The rat is the most commonly used laboratory animal for developing models of ED.[7] The following protocols describe the induction of a diabetic ED model and the subsequent evaluation of erectile function via intracavernosal pressure (ICP) measurement, a gold-standard technique.[8][9]
Caption: General experimental workflow for evaluating UK-357903 in an animal model of ED.
Protocol 1: Induction of Diabetic Erectile Dysfunction (Rat Model)
This protocol establishes a model of ED secondary to type 1 diabetes using streptozotocin (STZ).[10]
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Blood glucose meter and test strips
-
Insulin (for animal welfare if severe hyperglycemia occurs)
Procedure:
-
Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight (12-16 hours) but allow free access to water.
-
STZ Preparation: On the day of induction, prepare a fresh solution of STZ in cold, sterile citrate buffer. A commonly used dose is 60 mg/kg.[11]
-
Injection: Weigh each rat and administer a single intraperitoneal (IP) injection of the STZ solution. Administer an equivalent volume of citrate buffer to the control group.
-
Post-Injection Monitoring: Return animals to their cages with free access to food and water. Monitor for any signs of distress.
-
Confirmation of Diabetes: Measure blood glucose levels from a tail-vein blood sample 72 hours after STZ injection, and then weekly. Rats with blood glucose levels consistently >250-300 mg/dL are considered diabetic.
-
Model Development: The development of significant ED typically requires 4-8 weeks following the confirmation of diabetes.
Protocol 2: Evaluation of Erectile Function via Intracavernosal Pressure (ICP) Measurement
This procedure is the definitive method for quantifying erectile response in anesthetized rats.[9][12]
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail or sodium pentobarbital)[13]
-
PE-50 tubing
-
Pressure transducer and recording system (e.g., Biopac)[8]
-
Bipolar hook electrode for nerve stimulation[8]
-
Electrical stimulator
-
Surgical instruments (scalpel, forceps, retractors)
Procedure:
-
Anesthesia: Anesthetize the rat (e.g., sodium pentobarbital, 45 mg/kg, IP).[8] Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Carotid Artery Cannulation (for MAP):
-
Make a midline incision in the neck to expose the left carotid artery.
-
Carefully dissect the artery and cannulate it with a PE-50 tube filled with heparinized saline.
-
Connect the cannula to a pressure transducer to continuously monitor Mean Arterial Pressure (MAP).[13]
-
-
Exposure of Cavernous Nerve (CN):
-
Corpus Cavernosum Cannulation (for ICP):
-
Expose the penis and make an incision to reveal the crus of the corpus cavernosum.[9]
-
Insert a 24-gauge needle connected to PE-50 tubing and a second pressure transducer into the crus.[8]
-
Secure the needle and flush the system with a small amount of heparinized saline (approx. 50 µL) to prevent clotting.[8] A successful cannulation will result in a slight penile tumescence.[12]
-
-
Drug Administration: Administer UK-357903 or vehicle via an appropriate route (e.g., intravenous, intraperitoneal, or oral gavage) and allow for a suitable absorption period based on pharmacokinetic data.
-
Nerve Stimulation and Recording:
-
Data Analysis:
-
Measure the maximum ICP reached during nerve stimulation.
-
Calculate the ratio of maximal ICP to MAP (ICP/MAP). This ratio normalizes the erectile response to the systemic blood pressure and is the primary endpoint for erectile function.[13]
-
Compare the ICP/MAP ratio between the vehicle-treated and UK-357903-treated groups.
-
References
- 1. UK-357903 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. canjurol.com [canjurol.com]
- 5. researchgate.net [researchgate.net]
- 6. Haemodynamic effects of the selective phosphodiesterase 5 inhibitor, UK-357,903, in conscious SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
- 9. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models in the study of diabetic erectile dysfunction: mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Video: Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents [jove.com]
- 13. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Measuring UK-357903 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-357903 is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, UK-357903 elevates intracellular cGMP levels, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events. This mechanism of action makes UK-357903 a valuable tool for studying cGMP-mediated signaling pathways and a potential therapeutic agent for conditions such as erectile dysfunction and pulmonary hypertension.
These application notes provide detailed protocols for cell-based assays to measure the activity of UK-357903, enabling researchers to quantify its potency and efficacy in a cellular context. The described methods are essential for the characterization of UK-357903 and other PDE5 inhibitors in drug discovery and development.
Mechanism of Action and Signaling Pathway
UK-357903 exerts its biological effects by preventing the hydrolysis of cGMP to GMP. This leads to an accumulation of intracellular cGMP, which then acts as a second messenger to activate PKG. Activated PKG phosphorylates a variety of downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.
Caption: Signaling pathway of UK-357903.
Data Presentation
| Compound | Target | Assay Type | IC50 (nM) | Selectivity (vs. PDE6) |
| UK-357903 | PDE5 | Enzymatic Assay | 1.7[1] | ~420-fold |
| UK-357903 | PDE6 | Enzymatic Assay | 714[1] | - |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Two robust cell-based assays are detailed below to measure the functional activity of UK-357903.
cGMP Accumulation Assay
This assay directly measures the increase in intracellular cGMP levels in response to UK-357903 treatment in cells stimulated to produce cGMP.
Caption: Workflow for the cGMP accumulation assay.
Materials:
-
HEK293 cells (or other suitable cell line expressing PDE5)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
UK-357903
-
Sodium nitroprusside (SNP) or other nitric oxide (NO) donor
-
Cell lysis buffer
-
cGMP detection kit (e.g., HTRF®, ELISA, or other immunoassay)
-
Plate reader compatible with the detection kit
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Preparation: Prepare a serial dilution of UK-357903 in a suitable assay buffer.
-
Pre-treatment: Remove the culture medium and add 50 µL of the prepared UK-357903 dilutions to the respective wells. Incubate for 30 minutes at 37°C.
-
Stimulation: Prepare a solution of SNP (e.g., 100 µM final concentration) in assay buffer. Add 50 µL of the SNP solution to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add 50 µL of cell lysis buffer to each well. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
cGMP Detection: Follow the manufacturer's instructions for the chosen cGMP detection kit to measure the concentration of cGMP in each well lysate.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the UK-357903 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of UK-357903 that produces 50% of the maximal cGMP accumulation).
CRE-Luciferase Reporter Gene Assay
This assay indirectly measures the activity of UK-357903 by quantifying the expression of a reporter gene (luciferase) under the control of a cGMP-responsive element (CRE). An increase in cGMP will lead to a decrease in cAMP (via PDE3), which in turn reduces CRE-mediated transcription. Therefore, inhibition of PDE5 by UK-357903 is expected to result in a decrease in the luciferase signal in cells where cGMP can influence cAMP levels.
Caption: Workflow for the CRE-luciferase reporter assay.
Materials:
-
HEK293T cells
-
Cell culture medium
-
CRE-luciferase reporter plasmid
-
PDE5 expression plasmid
-
Transfection reagent
-
96-well cell culture plates
-
UK-357903
-
Forskolin
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Co-transfection: Co-transfect HEK293T cells with the CRE-luciferase reporter plasmid and the PDE5 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Seeding: After 24 hours of transfection, seed the cells in a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare a serial dilution of UK-357903 in culture medium. Remove the existing medium and add 100 µL of the compound dilutions to the wells. Incubate for 1 hour at 37°C.
-
cAMP Stimulation: Add Forskolin to a final concentration of 10 µM to all wells to stimulate the cAMP pathway.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Cell Lysis and Luciferase Measurement: Follow the manufacturer's instructions for the luciferase assay system. Typically, this involves lysing the cells and adding a luciferase substrate, followed by measuring the luminescence using a luminometer.
-
Data Analysis: Plot the luciferase activity against the logarithm of the UK-357903 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of the cGMP-mediated effect on CRE-luciferase activity.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively measure the cellular activity of the PDE5 inhibitor, UK-357903. The cGMP accumulation assay provides a direct measure of the compound's primary mechanism of action, while the CRE-luciferase reporter assay offers a functional readout of the downstream signaling consequences. By utilizing these detailed methodologies, scientists can accurately characterize the potency and efficacy of UK-357903 and other PDE5 inhibitors, facilitating their research and drug development efforts.
References
Application Notes and Protocols for UK-357903 Administration in Spontaneously Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vivo administration of UK-357903, a selective phosphodiesterase type 5 (PDE5) inhibitor, to spontaneously hypertensive rats (SHR). The SHR model is a well-established and widely used model of human essential hypertension.[1][2][3] UK-357903 has been shown to elicit modest reductions in blood pressure, primarily through vasodilation in the mesenteric and hindquarters vascular beds.[4][5][6] This document outlines detailed protocols for continuous intravenous infusion, hemodynamic monitoring, and data interpretation, alongside critical safety and handling information. The provided methodologies are based on established practices in rodent research and specific findings from studies involving UK-357903.
Mechanism of Action
UK-357903 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum and vascular smooth muscle. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, UK-357903 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This signaling cascade results in the relaxation of vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure.[4][5] An elevation in plasma cGMP serves as a reliable biomarker for PDE5 inhibition.[4][5]
Signaling pathway of UK-357903 in vascular smooth muscle cells.
Quantitative Data Summary
The following tables summarize the reported hemodynamic effects of UK-357903 in conscious spontaneously hypertensive rats.
Table 1: Effect of a 4-Day Continuous Infusion of UK-357903 on Mean Blood Pressure (MBP) in SHR [4][5]
| Treatment Group | Dose (mg/kg/h) | Change in MBP on Day 1 (mmHg) |
| Vehicle | - | - |
| UK-357903 (Low Dose) | 0.133 | -11.8 |
| UK-357903 (High Dose) | 1.33 | -15.3 |
| Enalapril | 1 | -14.1 |
Table 2: Regional Hemodynamic Effects of UK-357903 on Day 1 of Infusion [4][5][6]
| Parameter | UK-357903 Effect |
| Mesenteric Vascular Conductance | Vasodilation |
| Hindquarters Vascular Conductance | Vasodilation |
| Renal Vascular Conductance | No significant effect |
| Heart Rate | No significant effect |
Table 3: Effects of UK-357903 Alone and in Combination with Enalapril [6]
| Treatment Group | Dose (mg/kg/h) | Change in Mean Blood Pressure (mmHg) | Renal Vasodilation |
| UK-357903 | 0.266 | -12.1 | No |
| Enalapril | 0.01 | Minor | Yes |
| UK-357903 + Enalapril | 0.266 + 0.01 | -17.8 | Yes (synergistic) |
Experimental Protocols
Protocol 1: Continuous Intravenous Infusion of UK-357903
This protocol describes the continuous intravenous administration of UK-357903 to conscious, freely moving SHR for a duration of four days.
Materials:
-
UK-357903
-
Vehicle (e.g., sterile 0.9% saline)
-
Implantable osmotic pumps or syringe infusion pump
-
Intravenous catheter
-
Surgical instruments for catheter implantation
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Spontaneously Hypertensive Rats (male, age- and weight-matched)
-
Metabolic cages for housing
Procedure:
-
Preparation of Infusion Solution:
-
Based on the desired dose and infusion rate, calculate the required concentration of UK-357903 in the vehicle.
-
Ensure complete dissolution of UK-357903 in the vehicle. The solution should be sterile-filtered before loading into the infusion pump.
-
-
Surgical Implantation of Intravenous Catheter:
-
Anesthetize the SHR using a standard, approved protocol.
-
Surgically implant a catheter into the jugular or femoral vein.
-
Exteriorize the catheter at the nape of the neck and connect it to a swivel system to allow for free movement of the animal.
-
Alternatively, for fully implantable systems, connect the catheter to a pre-filled osmotic pump and implant the pump subcutaneously.
-
-
Initiation of Infusion:
-
Allow the animal to recover from surgery for at least 24-48 hours before starting the infusion.
-
Connect the exteriorized catheter to the infusion pump or, if using an implanted pump, the infusion will begin as per the pump's specifications.
-
House the animals individually in metabolic cages to allow for continuous monitoring and sample collection.
-
-
Monitoring and Data Collection:
-
Monitor the animals daily for any signs of distress or adverse reactions.
-
Measure hemodynamic parameters continuously or at regular intervals (see Protocol 2).
-
Collect blood samples at specified time points to measure plasma levels of UK-357903 and cGMP.
-
Experimental workflow for continuous infusion of UK-357903 in SHR.
Protocol 2: Hemodynamic Monitoring in Conscious SHR
This protocol outlines the measurement of blood pressure, heart rate, and regional blood flow in conscious SHR receiving UK-357903.
Methods:
-
Blood Pressure and Heart Rate Measurement (Radiotelemetry):
-
Surgical Implantation: At least one week prior to the start of the study, surgically implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta.
-
Data Acquisition: House the rats in their home cages placed on receiver platforms. Record blood pressure and heart rate continuously.
-
Data Analysis: Analyze the data to obtain mean, systolic, and diastolic blood pressure, as well as heart rate, averaged over specified time intervals.
-
-
Regional Blood Flow Measurement (Doppler Flow Probes):
-
Surgical Implantation: During the same surgical procedure for telemetry implantation, place miniaturized Doppler flow probes around the renal, mesenteric, and iliac arteries to measure blood flow to the kidneys, gut, and hindquarters, respectively.
-
Data Acquisition: Connect the flow probe wires to a flowmeter to record blood flow velocity.
-
Data Analysis: Calculate vascular conductance by dividing the blood flow by the mean arterial pressure.
-
Anesthesia Considerations:
While PDE5 inhibitors are not contraindicated with all anesthetic agents, they can potentiate the hypotensive effects of some anesthetics due to their vasodilatory properties. Caution is advised when using anesthetics that themselves cause significant vasodilation. Monitor blood pressure closely during and immediately after surgery.
Safety and Handling
-
Follow all institutional guidelines for the safe handling and disposal of chemical agents.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling UK-357903.
-
For in vivo studies, ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
Data Interpretation
-
The hypotensive effect of UK-357903 in SHR is modest and may not be dose-dependent within the tested range.[4][5]
-
The primary hemodynamic effect is vasodilation in the mesenteric and hindquarters vascular beds.[4][5][6]
-
A lack of a significant change in heart rate suggests that the modest drop in blood pressure does not trigger a strong baroreflex response.[4][5]
-
The combination of UK-357903 with an ACE inhibitor like enalapril may lead to a greater reduction in blood pressure and unmask a renal vasodilator effect.[6]
-
Monitor plasma cGMP levels as a biomarker of PDE5 inhibition.[4][5]
Conclusion
The administration of UK-357903 to spontaneously hypertensive rats provides a valuable model for studying the cardiovascular effects of selective PDE5 inhibition in a hypertensive state. The protocols outlined in these application notes offer a framework for conducting such studies, with a focus on continuous infusion and comprehensive hemodynamic monitoring. Researchers should adapt these protocols to their specific experimental questions and adhere to all relevant animal welfare regulations.
References
- 1. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Cardiovascular development after enalapril in spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. The impact of phosphodiesterase-5 inhibitor (sildenafil citrate) on some hippocampal neurotransmitters, oxidative stress status, minerals, and anxiety-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Azithromycin in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of azithromycin in human plasma. The described protocols offer two common sample preparation techniques: protein precipitation and solid-phase extraction, providing flexibility for different laboratory needs and sample complexities. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate and precise measurement of azithromycin.
Introduction
Azithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacteria. Accurate quantification of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of azithromycin in human plasma, along with performance characteristics of the validated methods.
Experimental Protocols
Sample Preparation
Two primary methods for plasma sample preparation are presented: protein precipitation and solid-phase extraction.
1.1. Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
Materials:
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS) solution (e.g., Roxithromycin or a stable isotope-labeled azithromycin)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
1.2. Solid-Phase Extraction (SPE)
This method provides a cleaner extract, reducing matrix effects and improving sensitivity.
-
Materials:
-
Human plasma (K2-EDTA)
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium hydroxide
-
Formic acid, LC-MS grade
-
Internal Standard (IS) solution
-
SPE vacuum manifold
-
Evaporator
-
-
Protocol:
-
Pipette 200 µL of human plasma into a clean tube.
-
Add 20 µL of the internal standard working solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte and internal standard with 1 mL of methanol containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Liquid Chromatography
-
Instrumentation: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good peak shape and resolution.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Azithromycin: m/z 749.5 → 591.4
-
Roxithromycin (IS): m/z 837.5 → 679.5
-
-
Source Parameters (typical):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The following tables summarize the quantitative performance of a validated LC-MS/MS method for azithromycin in human plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | ≤ 15 | ≤ 15 | ± 20 |
| Low QC | 3 | ≤ 10 | ≤ 10 | ± 15 |
| Mid QC | 100 | ≤ 8 | ≤ 8 | ± 15 |
| High QC | 800 | ≤ 7 | ≤ 7 | ± 15 |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low QC | 3 | 88.5 |
| Mid QC | 100 | 91.2 |
| High QC | 800 | 93.7 |
Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of azithromycin in plasma.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of azithromycin in human plasma. The protocols for protein precipitation and solid-phase extraction offer flexibility, while the method validation data demonstrates excellent sensitivity, precision, and accuracy, making it well-suited for demanding research applications.
Application Notes and Protocols for Research-Grade UK-357903
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research-grade phosphodiesterase 5 (PDE5) inhibitor, UK-357903. This document includes information on its mechanism of action, potential research applications, and detailed protocols for its use in preclinical studies.
Introduction
UK-357903 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues.[1] By inhibiting PDE5, UK-357903 elevates intracellular cGMP levels, leading to the relaxation of smooth muscle and vasodilation. Its high selectivity for PDE5 over other PDE isoforms, such as PDE6, suggests a favorable profile for targeted research applications.[1]
Mechanism of Action
The nitric oxide (NO)-cGMP signaling pathway plays a crucial role in various physiological processes, including the regulation of blood flow and vascular tone. Endogenously produced NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. UK-357903 exerts its effects by preventing the hydrolysis of cGMP to the inactive 5'-GMP, thereby potentiating the downstream effects of cGMP.
Potential Research Applications
-
Cardiovascular Research: Due to its vasodilatory properties, UK-357903 is a valuable tool for investigating the role of the PDE5/cGMP pathway in cardiovascular physiology and pathophysiology. Studies have explored its effects on blood pressure and regional hemodynamics, particularly in models of hypertension.
-
Erectile Dysfunction Research: As with other PDE5 inhibitors, UK-357903 has been investigated for its potential to ameliorate erectile dysfunction by enhancing NO-mediated smooth muscle relaxation in the corpus cavernosum.[1]
-
Drug Discovery and Development: UK-357903 can serve as a reference compound in the development and screening of novel PDE5 inhibitors with improved pharmacokinetic and pharmacodynamic profiles.
Quantitative Data
The following tables summarize key quantitative data for UK-357903, compiled from available research literature.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) |
| PDE5 | 1.7[1] |
| PDE6 | 714[1] |
Table 2: In Vivo Pharmacokinetic Data in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/h) | Mean Plasma Concentration (ng/mL) |
| 0.133 | 2.5 - 3.5 |
| 1.33 | 24 - 33 |
Experimental Protocols
The following are detailed protocols for the preparation and in vivo administration of UK-357903 based on established research methodologies.
Preparation of UK-357903 for In Vivo Administration
Materials:
-
UK-357903 powder
-
Sterile vehicle (e.g., 0.9% saline, distilled water with appropriate solubilizing agents)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Protocol:
-
Accurately weigh the desired amount of UK-357903 powder.
-
In a sterile vial, add the appropriate volume of the chosen sterile vehicle to achieve the target concentration.
-
Vortex the solution vigorously to aid dissolution. If necessary, use a sonicator to ensure complete solubilization.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a final sterile container.
-
Store the prepared solution under appropriate conditions as recommended by the supplier (e.g., at 4°C for short-term storage or -20°C for long-term storage).
In Vivo Hemodynamic Study in Conscious Spontaneously Hypertensive Rats (SHR)
This protocol is adapted from the methodology described by Gardiner et al. (2004).
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
UK-357903 solution (prepared as described above)
-
Vehicle control solution
-
Implantable telemetry devices for blood pressure and heart rate monitoring
-
Infusion pumps
-
Catheters for intravenous infusion
Protocol:
-
Surgical Implantation of Telemetry Devices:
-
Anesthetize the SHR according to an approved institutional animal care and use committee (IACUC) protocol.
-
Surgically implant telemetry probes to allow for continuous monitoring of arterial blood pressure and heart rate.
-
Allow for a post-operative recovery period of at least one week.
-
-
Catheter Implantation for Infusion:
-
Under anesthesia, implant a catheter into a suitable vein (e.g., jugular vein) for continuous intravenous infusion.
-
Exteriorize the catheter and connect it to a swivel system to allow for free movement of the animal.
-
-
Acclimatization:
-
House the rats individually in metabolic cages and allow them to acclimatize for several days before the start of the experiment.
-
-
Continuous Infusion:
-
Divide the animals into treatment and control groups.
-
Connect the indwelling catheters to infusion pumps.
-
Initiate a continuous intravenous infusion of either the UK-357903 solution at the desired dose (e.g., 0.133 mg/kg/h or 1.33 mg/kg/h) or the vehicle control.
-
The infusion should be maintained for the desired duration of the study (e.g., 4 days).
-
-
Data Collection:
-
Continuously record hemodynamic parameters (mean arterial pressure, heart rate) using the implanted telemetry system throughout the infusion period.
-
At the end of the study, blood samples can be collected to determine plasma concentrations of UK-357903.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of UK-357903 and a typical experimental workflow for its in vivo evaluation.
Caption: The NO/cGMP signaling pathway and the inhibitory action of UK-357903 on PDE5.
Caption: A typical workflow for in vivo studies investigating the effects of UK-357903.
Purchasing Research-Grade UK-357903
For researchers looking to purchase UK-357903, it is crucial to source the compound from reputable suppliers that provide high-purity, research-grade material. When selecting a vendor, consider the following:
-
Certificate of Analysis (CoA): Reputable suppliers will provide a detailed CoA for each batch, confirming the identity, purity (typically by HPLC), and other quality control parameters of the compound.
-
Customer Support: Look for vendors with strong technical support to assist with any questions regarding the product's solubility, stability, and handling.
Several well-established chemical suppliers cater to the research community and are likely sources for UK-357903. These include, but are not limited to:
-
MedchemExpress
-
Cayman Chemical
-
Selleck Chemicals
-
Tocris Bioscience
It is recommended to visit the websites of these suppliers to check for product availability, request a quote, and review the provided technical documentation.
References
UK-357903 safety and handling guidelines for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-357903 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, UK-357903 elevates intracellular cGMP levels, leading to the activation of cGMP-dependent protein kinase (PKG) and subsequent downstream signaling events. This pathway plays a crucial role in various physiological processes, including the relaxation of smooth muscle cells, particularly in the vasculature. These application notes provide essential information on the safe handling, storage, and laboratory use of UK-357903, along with detailed protocols for relevant in vitro experiments.
Safety and Handling
Disclaimer: A specific Material Safety Data Sheet (MSDS) for UK-357903 is not publicly available. The following guidelines are based on the safety profile of Sildenafil Citrate, a structurally and functionally similar PDE5 inhibitor, and general best practices for handling potent small molecule compounds in a laboratory setting. Researchers must conduct their own risk assessments and adhere to all institutional and national safety regulations.
Hazard Identification
Based on the data for Sildenafil Citrate, UK-357903 should be handled as a compound that is potentially harmful if swallowed and may cause skin and serious eye irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling UK-357903. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.[2][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[2] Avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, consult the manufacturer's recommendations, which may include refrigeration.[4]
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]
-
If on Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2][4]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.[1]
Accidental Release Measures
In case of a spill, wear appropriate PPE, avoid generating dust, and collect the spilled material using a method that does not disperse it into the air. Place the collected material in a sealed container for disposal.
Disposal
Dispose of waste material in accordance with local, regional, and national regulations.
Quantitative Data
The following table summarizes the key quantitative data for UK-357903.
| Parameter | Value | Reference |
| CAS Number | 247580-98-9 | N/A |
| Molecular Formula | C₂₇H₃₄N₈O₅S | N/A |
| Molecular Weight | 582.68 g/mol | N/A |
| IC₅₀ for PDE5 | 1.7 nM | N/A |
| IC₅₀ for PDE6 | 714 nM | N/A |
Signaling Pathway
UK-357903 exerts its effects by modulating the nitric oxide (NO)-cGMP signaling pathway.
References
Troubleshooting & Optimization
improving UK-357903 solubility for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with UK-357903 solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is UK-357903 and what is its primary mechanism of action?
A1: UK-357903 is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, UK-357903 increases intracellular levels of cGMP, leading to the relaxation of smooth muscle cells and vasodilation. Its primary application in research is to investigate the physiological and pathological roles of the PDE5 signaling pathway.
Q2: What are the main challenges when working with UK-357903 in vitro?
A2: The primary challenge with UK-357903, like many small molecule inhibitors, is its limited aqueous solubility. This can lead to precipitation in cell culture media, resulting in inaccurate and irreproducible experimental outcomes. Careful preparation of stock solutions and appropriate dilution into aqueous media are critical for successful experiments.
Q3: What solvents are recommended for dissolving UK-357903?
A3: UK-357903 is expected to have good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For in vitro experiments, it is crucial to prepare a concentrated stock solution in one of these solvents and then dilute it into the aqueous experimental medium.
Q4: What is the maximum recommended final concentration of solvents like DMSO or ethanol in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in your cell culture medium should be kept to a minimum. For DMSO, most cell lines can tolerate up to 0.5% (v/v) without significant toxic effects, though it is always best to keep it at or below 0.1% if possible.[1][2][3][4] For ethanol, a final concentration of 0.1% to 0.5% is generally considered safe for most cell lines, but this can be cell-type dependent.[5][6] It is highly recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.
Solubility Data
| Solvent | Estimated Solubility | Molar Concentration (for 10 mg/mL) |
| DMSO | ≥ 25 mg/mL | ≥ 42.9 mM |
| Ethanol | ~5 mg/mL | ~8.6 mM |
| PBS (pH 7.4) | < 0.1 mg/mL | < 0.17 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of UK-357903 for use in in vitro experiments.
Materials:
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UK-357903 powder (MW: 582.68 g/mol )
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
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Vortex mixer
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Ultrasonic water bath (optional)
Methodology:
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Weighing: In a sterile environment, accurately weigh out 5.83 mg of UK-357903 powder and transfer it to a sterile microcentrifuge tube.
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Solvent Addition: Add 1 mL of 100% DMSO to the tube.
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Dissolution: Vortex the tube vigorously for 1-2 minutes. If any solid particles remain, sonicate the tube in an ultrasonic water bath for 5-10 minutes until the solution is completely clear. A clear solution is critical to ensure accurate dosing.
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Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of UK-357903 Stock Solution into Cell Culture Media
Objective: To prepare a working solution of UK-357903 in cell culture medium while minimizing precipitation.
Materials:
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10 mM UK-357903 stock solution in DMSO
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Pre-warmed (37°C) complete cell culture medium
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Sterile conical tubes
Methodology:
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Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C to prevent temperature-induced precipitation.[11][12]
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Calculate Volume: Determine the volume of the 10 mM stock solution required for your desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM UK-357903, you will need 10 µL of the 10 mM stock solution.
-
Dilution:
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Add the required volume of the 10 mM UK-357903 stock solution to a sterile conical tube.
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Slowly add the pre-warmed cell culture medium to the conical tube while gently swirling. This gradual dilution helps to prevent the compound from precipitating out of solution.
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Ensure the final DMSO concentration is within the tolerated range for your cell line (ideally ≤ 0.1%).
-
-
Final Mix: Gently invert the tube several times to ensure the solution is homogenous.
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Visual Inspection: Visually inspect the medium against a light source to confirm that no precipitation has occurred.
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Cell Treatment: Use the freshly prepared UK-357903-containing medium to treat your cells immediately.
Troubleshooting Guide
Issue: A precipitate forms in my cell culture medium after adding the UK-357903 stock solution.
This is a common issue arising from the poor aqueous solubility of the compound. Follow these steps to troubleshoot the problem.
Caption: Troubleshooting workflow for UK-357903 precipitation.
Signaling Pathway
The following diagram illustrates the mechanism of action of UK-357903.
Caption: Mechanism of action of UK-357903.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 12. Cell Culture Academy [procellsystem.com]
Navigating the Challenges of UK-357903 in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers and scientists working with UK-357903, a selective phosphodiesterase 5 (PDE5) inhibitor. Due to the compound's inherent properties, users may encounter stability and solubility challenges in aqueous environments. This resource offers troubleshooting advice and frequently asked questions (FAQs) to ensure reliable and reproducible experimental outcomes.
I. Understanding the Core Challenge: Presumed Poor Aqueous Solubility
II. Frequently Asked Questions (FAQs)
Q1: How should I store the solid UK-357903 compound?
A1: The solid form of UK-357903 should be stored at room temperature as recommended by suppliers.[1] Keep the container tightly sealed to protect it from moisture.
Q2: What is the best solvent for creating a stock solution of UK-357903?
A2: Due to its presumed low aqueous solubility, it is highly recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.
Q3: Can I store UK-357903 in an aqueous solution for long periods?
A3: It is strongly advised not to store UK-357903 in aqueous solutions for extended periods. The compound is susceptible to degradation and precipitation in aqueous environments. Prepare fresh aqueous dilutions from your organic stock solution for each experiment.
Q4: I observed a precipitate in my aqueous experimental medium after adding UK-357903. What should I do?
A4: The formation of a precipitate indicates that the concentration of UK-357903 has exceeded its solubility limit in your aqueous medium. Refer to the troubleshooting section below for guidance on addressing this issue.
III. Troubleshooting Guide
This section addresses specific problems you may encounter when working with UK-357903 in aqueous solutions.
Issue 1: Variability in Experimental Results
Possible Cause: Degradation or precipitation of UK-357903 in your aqueous experimental buffer.
Solutions:
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Prepare Fresh Solutions: Always prepare fresh dilutions of UK-357903 in your aqueous buffer immediately before each experiment.
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Minimize Time in Aqueous Buffer: Reduce the time the compound spends in the aqueous buffer before being added to your experimental system.
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Control Final DMSO Concentration: When diluting from a DMSO stock, ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) and consistent across all experiments, including controls.
Issue 2: Precipitate Formation in Aqueous Solution
Possible Cause: The concentration of UK-357903 exceeds its solubility in the aqueous medium.
Solutions:
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Lower the Final Concentration: Reduce the working concentration of UK-357903 in your experiment.
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Use a Co-solvent: In some cases, a small, biologically compatible amount of a co-solvent may help to improve solubility. However, this must be carefully validated for its effect on your experimental system.
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Sonication: Gentle sonication of the aqueous solution immediately after adding the UK-357903 stock solution may help to dissolve small, transient precipitates. However, this is not a substitute for using an appropriate concentration.
IV. Experimental Protocols
Protocol 1: Preparation of a UK-357903 Stock Solution in DMSO
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Weighing: Accurately weigh the desired amount of solid UK-357903 in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
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Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Aqueous Solution
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Thawing: Thaw a single aliquot of the UK-357903 DMSO stock solution at room temperature.
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Dilution: Immediately before use, dilute the stock solution into your pre-warmed aqueous experimental buffer to the desired final concentration.
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Mixing: Gently mix the solution by inversion or pipetting. Avoid vigorous vortexing, which can induce precipitation.
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Immediate Use: Use the freshly prepared aqueous solution in your experiment without delay.
V. Visualizing the Mechanism and Workflow
Signaling Pathway of PDE5 Inhibition
UK-357903 is a selective inhibitor of phosphodiesterase 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, UK-357903 increases the intracellular levels of cGMP, leading to the relaxation of smooth muscle and vasodilation.
Caption: Mechanism of action of UK-357903 as a PDE5 inhibitor.
Experimental Workflow for Using UK-357903
The following diagram outlines the recommended workflow for preparing and using UK-357903 in your experiments to minimize stability issues.
References
minimizing off-target effects of UK-357903
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of UK-357903 during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of UK-357903 and its known selectivity?
A1: UK-357903 is a selective inhibitor of phosphodiesterase 5 (PDE5).[1] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, UK-357903 increases intracellular cGMP levels, leading to vasodilation.[2][3] It shows selectivity for PDE5 over PDE6, another member of the phosphodiesterase family.[1]
Q2: What are the known off-target effects of UK-357903?
A2: The most well-characterized off-target effect of UK-357903 is its inhibition of PDE6, albeit at a much higher concentration than for PDE5.[1] Inhibition of PDE6 in the retina is associated with visual disturbances. While UK-357903 is designed for greater selectivity over PDE6 compared to other PDE5 inhibitors like sildenafil, the potential for PDE6 interaction should be considered, especially at higher concentrations.[2] Other, uncharacterized off-target effects on other kinases or cellular proteins are possible, as with any small molecule inhibitor.[4]
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of UK-357903 that elicits the desired on-target effect. Performing a dose-response experiment is essential to determine this concentration. Additionally, employing orthogonal approaches to validate your findings, such as using another selective PDE5 inhibitor with a different chemical structure or using genetic methods like siRNA to knockdown PDE5, can help confirm that the observed phenotype is due to PDE5 inhibition.[5]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed.
Possible Cause:
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Off-target effects: The observed phenotype may be due to the inhibition of an unintended target.
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Activation of compensatory signaling pathways: The cell may be adapting to the inhibition of PDE5 by upregulating other pathways.
Troubleshooting Steps:
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Confirm Target Engagement: Verify that UK-357903 is engaging with PDE5 in your experimental system. A Cellular Thermal Shift Assay (CETSA) can be used to assess target binding in intact cells.
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Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is only present at higher concentrations, which are more likely to induce off-target effects.
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Use a Structurally Different PDE5 Inhibitor: Treat cells with a different selective PDE5 inhibitor. If the unexpected phenotype persists, it is less likely to be a compound-specific off-target effect.
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Genetic Knockdown of PDE5: Use siRNA or CRISPR/Cas9 to reduce PDE5 expression. If this recapitulates the desired on-target phenotype but not the unexpected phenotype, the latter is likely an off-target effect of UK-357903.
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Pathway Analysis: Use techniques like Western blotting or proteomic analysis to investigate the activation of known compensatory signaling pathways.
Issue 2: Lack of a discernible effect at expected concentrations.
Possible Cause:
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Compound instability or inactivity: The compound may have degraded or may not be active in your specific experimental setup.
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Low expression of PDE5: The target enzyme may not be present at sufficient levels in your cell type or tissue.
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Cellular context: The signaling pathway involving PDE5 may not be active or relevant in your experimental model.
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the identity and purity of your UK-357903 stock.
-
Confirm PDE5 Expression: Use Western blotting or qPCR to determine the expression level of PDE5 in your experimental system.
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Use a Positive Control: Treat a cell line known to be responsive to PDE5 inhibition with UK-357903 to ensure the compound is active.
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Stimulate the cGMP Pathway: If the pathway is not constitutively active, consider stimulating nitric oxide (NO) production to increase cGMP levels and make the effect of PDE5 inhibition more apparent.
Quantitative Data
Table 1: In Vitro Inhibitory Potency of UK-357903
| Target | IC50 (nM) | Reference |
| PDE5 | 1.7 | [1] |
| PDE6 | 714 | [1] |
Experimental Protocols
Protocol 1: Dose-Response Curve for UK-357903
Objective: To determine the optimal concentration of UK-357903 for achieving the desired on-target effect while minimizing off-target effects.
Methodology:
-
Cell Plating: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of UK-357903 in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest UK-357903 concentration.
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Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of UK-357903 or vehicle control.
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Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of the biological response.
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Endpoint Measurement: Measure the desired biological endpoint. This could be the level of cGMP, a specific phosphorylation event downstream of cGMP, or a functional cellular response.
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Data Analysis: Plot the response as a function of the UK-357903 concentration and fit the data to a dose-response curve to determine the EC50 (effective concentration for 50% of the maximal response).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that UK-357903 binds to its intended target, PDE5, in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with UK-357903 at a concentration expected to saturate PDE5 binding, alongside a vehicle control.
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Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
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Cell Lysis: Lyse the cells to release the proteins.
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Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.
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Supernatant Analysis: Collect the supernatant containing the soluble proteins.
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Western Blotting: Analyze the amount of soluble PDE5 remaining in the supernatant at each temperature using Western blotting with a PDE5-specific antibody.
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Data Analysis: A positive target engagement will result in a thermal stabilization of PDE5 in the UK-357903-treated samples, meaning more soluble protein will be present at higher temperatures compared to the vehicle control.
Visualizations
Caption: cGMP signaling pathway and the inhibitory action of UK-357903 on PDE5.
Caption: A logical workflow for troubleshooting unexpected experimental results with UK-357903.
Caption: The logical relationship between initial findings and validation using orthogonal methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UK-357903 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Haemodynamic effects of the selective phosphodiesterase 5 inhibitor, UK-357,903, in conscious SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with UK-357903
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with UK-357903.
Frequently Asked Questions (FAQs)
Q1: What is UK-357903 and what is its primary mechanism of action?
UK-357903 is a selective inhibitor of phosphodiesterase 5 (PDE5).[1][2] Its primary mechanism of action is to prevent the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in smooth muscle relaxation and vasodilation.[3][4] By inhibiting PDE5, UK-357903 leads to increased intracellular levels of cGMP.
Q2: What is the selectivity profile of UK-357903?
UK-357903 shows significant selectivity for PDE5 over PDE6. This selectivity is a key characteristic of the compound.
Q3: What were the intended therapeutic applications of UK-357903?
UK-357903 was initially developed by Pfizer for the treatment of erectile dysfunction and was investigated in Phase II clinical trials.[5] However, its development was discontinued.[6]
Q4: What are the known physiological effects of UK-357903 in preclinical models?
In conscious spontaneously hypertensive rats, UK-357903 has been shown to cause a modest reduction in mean blood pressure and vasodilation in the mesenteric and hindquarters vascular beds.[6][7][8]
Troubleshooting Experimental Results
Problem 1: I am not observing the expected vasodilatory effect in my experimental model.
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Possible Cause 1: Suboptimal Compound Concentration. The concentration of UK-357903 may be too low to elicit a significant biological response.
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Troubleshooting:
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Verify the concentration of your stock solution.
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Perform a dose-response curve to determine the optimal effective concentration in your specific experimental system.
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Ensure the compound is fully dissolved in your vehicle.
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Possible Cause 2: Experimental Model Specifics. The vascular bed or animal model you are using may be less sensitive to PDE5 inhibition.
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Troubleshooting:
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Review literature to confirm that the targeted vascular tissue expresses sufficient levels of PDE5.
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Consider the overall health and age of the animals, as these factors can influence vascular reactivity.
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-
Possible Cause 3: Compound Stability. UK-357903 may have degraded during storage or in the experimental medium.
-
Troubleshooting:
Problem 2: I am observing a greater-than-expected hypotensive effect.
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Possible Cause 1: Interaction with Other Compounds. UK-357903 can have synergistic effects with other vasodilators. For example, co-administration with the ACE inhibitor enalapril can lead to a greater reduction in blood pressure than either compound alone.[6]
-
Troubleshooting:
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Review all components of your experimental system for other agents that may affect blood pressure.
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If using a combination therapy, consider reducing the dose of UK-357903 or the interacting compound.
-
-
Possible Cause 2: Animal Model Sensitivity. The animal strain or disease model might be particularly sensitive to the vasodilatory effects of PDE5 inhibitors.
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Troubleshooting:
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Start with a lower dose of UK-357903 and titrate upwards to the desired effect.
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Carefully monitor cardiovascular parameters throughout the experiment.
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Problem 3: My in vitro results are not correlating with my in vivo findings.
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Possible Cause 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Differences. The concentration of UK-357903 reaching the target tissue in vivo may be different from the concentration used in vitro due to metabolism, distribution, and clearance.
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Troubleshooting:
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Possible Cause 2: Activation of Compensatory Mechanisms. In vivo, the body may activate compensatory physiological mechanisms in response to vasodilation, which are absent in in vitro preparations.[8]
-
Troubleshooting:
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Measure biomarkers of these potential compensatory pathways.
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Consider the temporal dynamics of the response; initial effects may differ from those observed after prolonged exposure.
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Data and Protocols
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC₅₀ for PDE5 | 1.7 nM | In vitro | [1][2] |
| IC₅₀ for PDE6 | 714 nM | In vitro | [1][2] |
| Mean Blood Pressure Change | -12.1 mmHg | Conscious Spontaneously Hypertensive Rats | [6] |
| Mean Blood Pressure Change (with Enalapril) | -17.8 mmHg | Conscious Spontaneously Hypertensive Rats | [6] |
Experimental Protocols
Protocol 1: Assessment of Hemodynamic Effects in Conscious Spontaneously Hypertensive Rats (SHR)
This protocol is a summary of the methodology described in the literature for assessing the in vivo effects of UK-357903.
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Animal Model: Conscious, male Spontaneously Hypertensive Rats (SHR).
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Surgical Preparation: Implant telemetry probes for continuous measurement of blood pressure and heart rate. Insert catheters for intravenous drug infusion. Allow for a recovery period post-surgery.
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Drug Administration: Infuse UK-357903 continuously via the intravenous catheter. A vehicle control group should be included. Doses used in published studies include 0.133 and 1.33 mg kg⁻¹ h⁻¹.[7]
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Data Collection: Record mean arterial pressure, heart rate, and regional blood flow (e.g., renal, mesenteric, hindquarters) continuously for the duration of the infusion (e.g., 4 days).[7][8]
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Biomarker Analysis: Collect blood samples at specified time points to measure plasma concentrations of UK-357903 and cGMP.[7]
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Data Analysis: Compare the hemodynamic parameters and biomarker levels between the UK-357903-treated groups and the vehicle control group.
Visualizations
Caption: Signaling pathway of UK-357903 action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UK 357903 - AdisInsight [adisinsight.springer.com]
- 6. UK-357903 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Haemodynamic effects of the selective phosphodiesterase 5 inhibitor, UK-357,903, in conscious SHR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haemodynamic effects of the selective phosphodiesterase 5 inhibitor, UK-357,903, in conscious SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UK-357903 Concentration for Cell Culture
Welcome to the technical support center for UK-357903. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of UK-357903 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is UK-357903 and what is its mechanism of action?
UK-357903 is a potent and selective inhibitor of phosphodiesterase 5 (PDE5).[1] PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways. By inhibiting PDE5, UK-357903 leads to an accumulation of intracellular cGMP, which in turn activates downstream effectors like protein kinase G (PKG).[2][3] This can influence a range of cellular processes, including proliferation, apoptosis, and vasodilation.[1][2][3]
Q2: What is the recommended starting concentration for UK-357903 in cell culture?
The optimal concentration of UK-357903 is highly dependent on the specific cell line and the biological endpoint being measured. Based on its in vitro IC50 value for PDE5 of 1.7 nM, a starting point for cell-based assays would typically be in the low nanomolar to low micromolar range.[1] It is crucial to perform a dose-response experiment to determine the effective concentration for your specific experimental setup.
Q3: How should I prepare and store UK-357903 stock solutions?
For in vitro experiments, UK-357903 should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%. It is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C.
Q4: How can I confirm that UK-357903 is active in my cells?
To confirm the on-target activity of UK-357903, you can measure the intracellular levels of cGMP. An increase in cGMP levels upon treatment with UK-357903 would indicate successful PDE5 inhibition. Additionally, you can assess the phosphorylation status of downstream targets of the cGMP/PKG signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations | Cell line insensitivity: Some cell lines may have low expression levels of PDE5 or possess alternative signaling pathways that bypass the need for cGMP signaling. | - Confirm PDE5 expression in your cell line via Western blot or qPCR.- Consider using a positive control cell line known to be responsive to PDE5 inhibitors.- Increase the concentration of UK-357903 after performing a dose-response curve to identify the optimal range. |
| Compound degradation: Improper storage or handling of the UK-357903 stock solution may lead to its degradation. | - Prepare a fresh stock solution of UK-357903.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Suboptimal experimental conditions: Insufficient incubation time or inappropriate cell density can affect the outcome. | - Optimize the treatment duration. Some effects may require longer incubation periods.- Ensure cells are in the logarithmic growth phase and seeded at an appropriate density. | |
| High levels of cytotoxicity or off-target effects | Concentration is too high: Excessive concentrations of UK-357903 can lead to non-specific effects and cellular toxicity. | - Perform a dose-response experiment to determine the lowest effective concentration.- Reduce the incubation time. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final DMSO concentration in the culture medium is ≤ 0.1%.- Include a vehicle control (DMSO alone) in your experiments. | |
| Off-target effects: Although selective, at higher concentrations, UK-357903 might inhibit other phosphodiesterases (e.g., PDE6, IC50 = 714 nM).[1] | - Use the lowest effective concentration determined from your dose-response studies.- If possible, use a more selective PDE5 inhibitor as a control. | |
| Inconsistent or variable results | Inconsistent cell culture practices: Variations in cell passage number, seeding density, or media composition can lead to variability. | - Use cells within a consistent and low passage number range.- Maintain consistent seeding densities for all experiments.- Use the same batch of media and supplements. |
| Assay variability: Inherent variability in the experimental assay. | - Include appropriate positive and negative controls in every experiment.- Perform experiments in triplicate to ensure reproducibility. |
Data Presentation
Table 1: In Vitro Potency of UK-357903
| Target | IC50 (nM) |
| PDE5 | 1.7[1] |
| PDE6 | 714[1] |
Table 2: Example Concentration Ranges for In Vitro Studies with PDE5 Inhibitors
| Cell Line | Concentration Range (µM) | Observed Effect |
| Various Cancer Cell Lines | 1 - 50 | Inhibition of proliferation, induction of apoptosis[2][3] |
| Platelets | 0.01 - 1 | Inhibition of aggregation |
| Smooth Muscle Cells | 0.1 - 10 | Relaxation |
Note: These are general ranges for PDE5 inhibitors. The optimal concentration for UK-357903 must be determined empirically for each cell line and experimental condition.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of UK-357903 using a Cell Viability Assay (e.g., MTT Assay)
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Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of UK-357903 in complete cell culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM) and include a vehicle control (DMSO at the highest concentration used for the dilutions).
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Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of UK-357903.
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Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
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MTT Assay:
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Add MTT reagent to each well and incubate for 2-4 hours.
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Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Plot the cell viability against the log of the UK-357903 concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Assessing Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
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Cell Treatment: Seed cells in 6-well plates and treat them with various concentrations of UK-357903 (based on the results from the viability assay) for a specified time. Include both positive (e.g., staurosporine) and negative (vehicle) controls.
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Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
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Staining:
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Wash the cells with cold PBS.
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Resuspend the cells in Annexin V binding buffer.
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Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubate in the dark at room temperature for 15 minutes.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Annexin V positive, PI negative cells are in early apoptosis.
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Annexin V positive, PI positive cells are in late apoptosis or necrosis.
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Annexin V negative, PI negative cells are live.
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-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by UK-357903.
Mandatory Visualizations
Caption: UK-357903 inhibits PDE5, increasing cGMP and promoting anti-cancer effects.
Caption: A logical workflow for troubleshooting common issues with UK-357903.
References
Technical Support Center: UK-357901 Delivery in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UK-357903 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is UK-357903 and what is its mechanism of action?
UK-357903 is a selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, UK-357903 increases intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.[1][2][3] This mechanism of action is the basis for its investigation in various animal models.
Q2: What are the common administration routes for UK-357903 in animal studies?
While specific data for UK-357903 is limited, similar small molecule inhibitors are commonly administered via oral gavage (PO), intraperitoneal (IP) injection, or intravenous (IV) injection.[4] The choice of administration route depends on the experimental design, the required pharmacokinetic profile, and the physicochemical properties of the formulated compound.
Q3: How should I prepare a formulation of UK-357903 for in vivo studies, especially considering its likely poor water solubility?
Given that many small molecule inhibitors are poorly soluble in water, a common strategy is to use a vehicle that can safely and effectively deliver the compound.[5][6] Formulation development should begin with solubility testing in various pharmaceutically acceptable vehicles. Common strategies for poorly soluble drugs include:
-
Co-solvent systems: Using a mixture of solvents, such as water with a small percentage of an organic solvent like DMSO or ethanol, can improve solubility.[7]
-
Surfactant-based systems: Surfactants can be used to create micelles that encapsulate the drug, increasing its solubility in aqueous solutions.[6]
-
Lipid-based formulations: For highly lipophilic compounds, oil-based vehicles can be used for oral or intraperitoneal administration.[7][8]
-
Nanosuspensions: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.[9]
It is crucial to perform a small-scale pilot formulation to check for precipitation and ensure the final formulation is a clear solution or a stable, homogenous suspension before administration to animals.
Q4: How can I ensure the stability of my UK-357903 formulation?
Stability testing is essential to ensure that the compound does not degrade in the dosing vehicle during the course of the experiment.[10][11] A simple stability study can be conducted by preparing the formulation and storing it under the same conditions as the planned experiment (e.g., room temperature, 4°C). Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a suitable analytical method like HPLC to determine the concentration of UK-357903 and to check for the appearance of any degradation products.[10][12]
Troubleshooting Guide
Problem 1: The compound precipitates out of solution upon preparation or during administration.
-
Question: I've prepared my dosing solution, but I see solid particles, or the solution becomes cloudy. What should I do?
-
Answer:
-
Re-evaluate the vehicle: The chosen vehicle may not be appropriate for the desired concentration of UK-357903. Refer to the table of common in vivo vehicles below and consider testing the solubility in alternative options.
-
Adjust the pH: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly improve solubility.[6]
-
Use a co-solvent: If using an aqueous vehicle, the addition of a small amount of a water-miscible organic solvent like DMSO, ethanol, or PEG 400 can increase solubility. However, be mindful of the potential toxicity of the co-solvent at higher concentrations.[7]
-
Gently warm the solution: In some cases, gentle warming and sonication can help to dissolve the compound. However, ensure that the compound is stable at elevated temperatures. Always allow the solution to return to room temperature before administration.
-
Prepare a suspension: If a clear solution cannot be achieved, you may need to prepare a homogenous suspension. This requires a vehicle that can maintain the compound in a stable, uniformly dispersed state. The use of suspending agents may be necessary. Ensure the suspension is well-mixed immediately before each administration.
-
Problem 2: I am observing inconsistent results between animals in the same treatment group.
-
Question: My experimental data shows high variability within the UK-357903-treated group. What could be the cause?
-
Answer:
-
Inaccurate Dosing: Ensure accurate and consistent administration of the dose volume for each animal. For oral gavage, improper technique can lead to reflux or incorrect delivery to the stomach.[2][13] For injections, ensure the full dose is administered and there is no leakage from the injection site.
-
Non-homogenous Formulation: If using a suspension, it is critical to ensure that it is thoroughly mixed before each animal is dosed. Settling of the compound can lead to under-dosing of some animals and over-dosing of others.
-
Animal Stress: Stress can significantly impact physiological parameters. Ensure that animals are handled consistently and that the administration procedure is performed efficiently to minimize stress.[14]
-
Route of Administration: The chosen route of administration may have inherent variability in absorption. For example, oral bioavailability can be influenced by the fed/fasted state of the animal. Standardize these conditions across all animals.
-
Problem 3: The animals are showing signs of distress or adverse reactions after administration.
-
Question: Soon after dosing, some animals are exhibiting signs of pain, lethargy, or other adverse effects. What should I do?
-
Answer:
-
Vehicle Toxicity: The vehicle itself may be causing an adverse reaction. Review the literature for the tolerability of the chosen vehicle and concentration in the specific animal model. Consider using a more biocompatible vehicle.
-
Irritation at the Injection Site: For IP and IV injections, a non-physiological pH or the properties of the compound itself can cause irritation.[14] Ensure the pH of the formulation is as close to neutral as possible. Observe the injection site for signs of inflammation.
-
Compound-related Toxicity: The observed effects may be due to the pharmacological or toxicological properties of UK-357903 at the administered dose. Consider performing a dose-response study to identify a more tolerable dose.
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Administration Technique: Improper injection technique can cause injury and distress. For example, in IP injections, accidental injection into an organ can occur.[15] Ensure that personnel are properly trained in the administration techniques.
-
Data Presentation
Table 1: Example Solubility of a Poorly Soluble Compound in Common In Vivo Vehicles
| Vehicle | Solubility (mg/mL) | Appearance |
| Water | < 0.1 | Insoluble |
| 0.9% Saline | < 0.1 | Insoluble |
| 5% Dextrose in Water (D5W) | < 0.1 | Insoluble |
| 10% DMSO / 90% Saline | 1.5 | Clear Solution |
| 10% Ethanol / 90% Saline | 0.8 | Clear Solution |
| 20% PEG 400 / 80% Saline | 3.2 | Clear Solution |
| Corn Oil | 5.0 | Clear Solution |
Note: This table provides example data and the actual solubility of UK-357903 must be determined experimentally.
Table 2: Example Stability of a Compound in a Dosing Vehicle (1 mg/mL in 10% DMSO / 90% Saline)
| Time Point (hours) | Storage Condition | Concentration (% of initial) | Appearance |
| 0 | Room Temperature | 100.0 | Clear Solution |
| 2 | Room Temperature | 99.8 | Clear Solution |
| 4 | Room Temperature | 99.5 | Clear Solution |
| 8 | Room Temperature | 99.1 | Clear Solution |
| 24 | Room Temperature | 98.5 | Clear Solution |
Note: This table provides example data. The stability of UK-357903 in the selected vehicle should be experimentally verified.
Experimental Protocols
Protocol 1: Preparation of UK-357903 Formulation for Oral Gavage (Example)
-
Vehicle Preparation: Prepare a 10% DMSO / 90% corn oil (v/v) vehicle.
-
Weighing the Compound: Accurately weigh the required amount of UK-357903 powder.
-
Solubilization: Add the DMSO to the UK-357903 powder and vortex until the compound is fully dissolved.
-
Dilution: Add the corn oil to the DMSO solution in a stepwise manner, vortexing between each addition to ensure the solution remains homogenous.
-
Final Formulation: The final formulation should be a clear solution. If not, sonicate in a water bath for 5-10 minutes.
-
Storage: Store the formulation at room temperature, protected from light, for the duration of the experiment. Confirm stability for the intended duration of use.
Protocol 2: Administration of UK-357903 by Oral Gavage in Mice
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[2][13]
-
Gavage Needle Selection: Choose a gavage needle of the appropriate size for the mouse. The length should be pre-measured from the corner of the mouth to the last rib to ensure delivery to the stomach without causing perforation.[2][13]
-
Dose Aspiration: Draw the correct volume of the UK-357903 formulation into a syringe attached to the gavage needle.
-
Administration: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance. Administer the formulation slowly.[16]
-
Post-administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.[17]
Protocol 3: Administration of UK-357903 by Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Restrain the mouse to expose the abdomen. Tilting the animal with its head slightly downward can help to move the abdominal organs away from the injection site.[15]
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[18]
-
Dose Aspiration: Draw the correct volume of the sterile-filtered UK-357903 formulation into a syringe with an appropriate gauge needle (e.g., 25-27G).
-
Injection: Insert the needle at a 30-40 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel. Inject the formulation slowly.[15]
-
Post-injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of pain or distress at the injection site.[15]
Mandatory Visualization
Caption: PDE5 signaling pathway and the inhibitory action of UK-357903.
Caption: General experimental workflow for in vivo studies with UK-357903.
Caption: Troubleshooting decision tree for UK-357903 delivery issues.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 11. japsonline.com [japsonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. researchanimaltraining.com [researchanimaltraining.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. uac.arizona.edu [uac.arizona.edu]
Technical Support Center: Controlling for UK-357903 Vehicle Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and controlling for the effects of vehicles used to administer the selective phosphodiesterase 5 (PDE5) inhibitor, UK-357903, in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is UK-357903 and why is a vehicle necessary for its administration?
UK-357903 is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in regulating cyclic guanosine monophosphate (cGMP) levels in various tissues.[1] By inhibiting PDE5, UK-357903 leads to increased cGMP concentrations, resulting in smooth muscle relaxation and vasodilation.[1] Like many small molecule inhibitors, UK-357903 has poor water solubility. Therefore, a "vehicle," or a solvent system, is required to dissolve or suspend the compound for accurate and consistent administration in in vivo and in vitro experiments.
Q2: Why is it critical to include a vehicle control group in my experiments with UK-357903?
A vehicle control group is an essential component of robust experimental design.[2][3] This group receives the same volume of the vehicle alone, administered via the same route and frequency as the UK-357903-treated group. The purpose of the vehicle control is to differentiate the pharmacological effects of UK-357903 from any biological effects caused by the vehicle itself.[2][3] Without a proper vehicle control, any observed effects could be erroneously attributed to the drug, when they may, in fact, be a side effect of the solvent system.
Q3: What are the most common vehicles for administering poorly water-soluble compounds like UK-357903?
Given its likely hydrophobic nature, common vehicles for UK-357903 would include organic solvents, co-solvent mixtures, and lipid-based formulations. Two commonly used vehicles for preclinical research that are suitable for such compounds are Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG 400). Often, these are used in combination with saline or water to achieve a final concentration that is well-tolerated by the animal model.
Q4: What are the potential confounding effects of common vehicles like DMSO and PEG 400?
Both DMSO and PEG 400 are not biologically inert and can exert their own physiological effects, which underscores the necessity of a vehicle control group.[4][5][6][7][8][9][10][11][12][13][14][15][16] These effects can include alterations in blood pressure, heart rate, inflammation, and even cellular metabolism.[4][7][8][10][12][13][16][17][18][19][20] The magnitude of these effects is often dose- and route-dependent.
Troubleshooting Guides
Problem: I am observing unexpected changes in the cardiovascular parameters of my vehicle control group.
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Possible Cause: The vehicle itself may be exerting cardiovascular effects. High concentrations of PEG 400 have been reported to cause hypertension and bradycardia in rats.[17] Intravenous administration of DMSO can lead to transient increases in cardiac index and heart rate, along with a decrease in systemic vascular resistance.[10]
-
Troubleshooting Steps:
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Review Vehicle Concentration: Determine if the concentration of the organic solvent in your vehicle can be reduced while maintaining the solubility of UK-357903.
-
Alternative Vehicle: Consider testing an alternative vehicle. If you are using PEG 400, a formulation with a lower percentage or a different co-solvent might be better tolerated. A combination of N,N-Dimethylacetamide (DMA), Propylene Glycol (PG), and PEG 400 has been shown to have a more neutral cardiovascular profile.[17]
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Route of Administration: If permissible by your experimental design, consider a different route of administration that may have fewer systemic effects.
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Problem: My in vitro results with UK-357903 are not consistent, and I suspect the vehicle is the issue.
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Possible Cause: High concentrations of some vehicles can be cytotoxic or interfere with cellular assays. DMSO, for instance, can affect cell membrane permeability and, at higher concentrations, can be toxic to cells.[6][11]
-
Troubleshooting Steps:
-
Determine Safe Vehicle Concentration: Conduct a dose-response experiment with the vehicle alone on your cell line to determine the maximum concentration that does not affect cell viability or the experimental endpoint.
-
Final DMSO Concentration: For in vitro assays, it is a common practice to keep the final concentration of DMSO at or below 0.1% to minimize off-target effects.[11]
-
Control for Vehicle Effects: Ensure that all experimental wells, including the untreated control, contain the same final concentration of the vehicle.
-
Data Presentation: Summary of Potential Vehicle Effects
The following tables summarize some of the reported physiological effects of commonly used vehicles in animal models. This data is intended to provide a reference for potential confounding effects and should be considered when designing experiments.
Table 1: Reported In Vivo Effects of Dimethyl Sulfoxide (DMSO) as a Vehicle
| Parameter | Species | Route of Administration | Observed Effect | Citation(s) |
| Blood Pressure | Dog | Intravenous | Transient decrease in systemic diastolic pressure. | [10] |
| Heart Rate | Dog | Intravenous | Transient increase in heart rate. | [10] |
| Systemic Vascular Resistance | Dog | Intravenous | Decrease in systemic vascular resistance. | [10] |
| Inflammation | Rat | Intraperitoneal | Anti-inflammatory effects. | [8] |
| Pulmonary Hypertension | Rat | Intravenous (repetitive) | Can induce pulmonary hypertension. | [12] |
Table 2: Reported In Vivo Effects of Polyethylene Glycol 400 (PEG 400) as a Vehicle
| Parameter | Species | Route of Administration | Observed Effect | Citation(s) |
| Blood Pressure | Rat | Intravenous | Can cause hypertension. | [17] |
| Heart Rate | Rat | Intravenous | Can cause bradycardia. | [17] |
| Body Weight | Mouse | Oral (long-term) | Significant decrease in body weight. | [16] |
| Gastrointestinal Effects | Mouse | Oral (long-term) | Diarrhea and intestinal inflammation. | [16] |
| Renal Function | Rat | Oral | Increased urinary concentration and decreased urinary pH. | [7] |
Experimental Protocols
Protocol 1: Preparation of a DMSO-based Vehicle for In Vivo Administration
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Objective: To prepare a stock solution of UK-357903 in DMSO and dilute it to the final dosing concentration with sterile saline.
-
Materials:
-
UK-357903 powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution
-
Sterile, amber glass vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Calculate the required amount of UK-357903 and DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
In a sterile vial, add the calculated volume of DMSO to the pre-weighed UK-357903 powder.
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Vortex or sonicate the mixture until the compound is completely dissolved.
-
On the day of the experiment, calculate the volume of the stock solution needed to achieve the final desired dose.
-
Prepare the final dosing solution by diluting the stock solution with sterile 0.9% saline to a final DMSO concentration that is well-tolerated by the animal model (typically ≤10%).
-
The vehicle control solution should be prepared by diluting the same volume of DMSO with sterile 0.9% saline to match the final DMSO concentration in the drug-treated group.
-
Protocol 2: Establishing a Vehicle Control Group in an In Vivo Study
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Objective: To properly incorporate a vehicle control group into an in vivo experiment to study the effects of UK-357903.
-
Procedure:
-
Animal Randomization: Randomly assign animals to the different experimental groups (e.g., vehicle control, UK-357903 low dose, UK-357903 high dose).
-
Blinding: Whenever possible, the experimenter administering the treatments and assessing the outcomes should be blinded to the group assignments.
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Vehicle Preparation: Prepare the UK-357903 formulation and the vehicle control solution as described in Protocol 1. Ensure both solutions are at the same temperature and are visually indistinguishable if possible.
-
Administration: Administer the vehicle control solution to the control group using the same route, volume, and frequency as the UK-357903 solution is administered to the treatment groups.
-
Data Collection: Collect data on all relevant physiological and behavioral parameters for both the vehicle control and the treatment groups throughout the duration of the study.
-
Statistical Analysis: Compare the data from the UK-357903-treated groups to the vehicle control group to determine the specific effects of the drug.
-
Mandatory Visualizations
Caption: cGMP signaling pathway in vascular smooth muscle cells and the mechanism of action of UK-357903.
Caption: A typical experimental workflow incorporating a vehicle control group for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Adaptational effect of dimethylsulfoxide during chronic emotional-painful stress in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. Detrimental Impacts of Pharmaceutical Excipient PEG400 on Gut Microbiota and Metabolome in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
dealing with tachyphylaxis to UK-357903 effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UK-357903. The information is designed to address specific issues that may be encountered during experiments, with a focus on managing tachyphylaxis to its effects.
Frequently Asked Questions (FAQs)
Q1: What is UK-357903 and what is its primary mechanism of action?
UK-357903 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Its primary mechanism of action is to prevent the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in smooth muscle relaxation and vasodilation.[2] By inhibiting PDE5, UK-357903 leads to an accumulation of cGMP, thereby enhancing vasodilation in tissues where PDE5 is expressed, such as the corpus cavernosum and pulmonary vasculature.[2][3]
Q2: What are the known effects of UK-357903?
UK-357903 has been shown to cause vasodilation in various vascular beds, leading to a reduction in blood pressure.[3] In preclinical studies, it has demonstrated effects on mesenteric and hindquarters vascular beds.[3] Its vasodilatory properties are the basis for its investigation in conditions such as erectile dysfunction and pulmonary hypertension.[1][2]
Q3: What is tachyphylaxis and how might it relate to UK-357903?
Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration.[4] While specific studies on tachyphylaxis to UK-357903 are limited, some research has indicated that the hemodynamic effects of UK-357903 may diminish over time despite sustained plasma concentrations of the drug.[3] A proposed mechanism for tachyphylaxis to PDE5 inhibitors, such as sildenafil, is the upregulation of PDE5 expression following prolonged exposure to the inhibitor.[5][6]
Q4: What are the initial steps to consider if I observe a diminished response to UK-357903 in my experiments?
If you observe a reduced effect of UK-357903, first verify the integrity and concentration of your compound stock solution. Ensure proper storage and handling as outlined by the manufacturer. It is also crucial to confirm the viability and responsiveness of your experimental model (e.g., cell line, tissue preparation). If these factors are controlled for, you may be observing tachyphylaxis.
Troubleshooting Guide: Dealing with Tachyphylaxis
This guide provides a structured approach to identifying and investigating tachyphylaxis to UK-357903.
Problem: Diminished or absent vasodilatory response to UK-357903 in an in vitro or in vivo model after repeated administration.
Possible Cause 1: Experimental Artifact
-
Troubleshooting Steps:
-
Verify Compound Integrity: Prepare a fresh stock solution of UK-357903. Compare its activity to the old stock in a naive (previously unexposed) experimental system.
-
Assess Model Viability: Ensure that the cells or tissues are healthy and responsive to other vasodilators that act through different mechanisms (e.g., a nitric oxide donor like sodium nitroprusside).
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Confirm Dosing Accuracy: Double-check all calculations and dilutions for the administration of UK-357903.
-
Possible Cause 2: Pharmacodynamic Tachyphylaxis (Cellular Level)
-
Hypothesis: Prolonged exposure to UK-357903 leads to cellular adaptations that reduce its efficacy. A key hypothesis for PDE5 inhibitors is the upregulation of PDE5 enzyme expression.[5]
-
Troubleshooting and Investigative Steps:
-
Washout Period: In your experimental design, incorporate a washout period where the tissue or cells are maintained in a drug-free medium. Assess if the response to UK-357903 recovers after this period.
-
Dose-Response Curve Shift: Perform a dose-response curve for UK-357903 in both naive and chronically treated preparations. A rightward shift in the dose-response curve in the treated group is indicative of tachyphylaxis.
-
Investigate PDE5 Expression: Measure PDE5 mRNA and protein levels in your experimental model after short-term and long-term exposure to UK-357903. An increase in expression would support the upregulation hypothesis. (See Experimental Protocols section for methodology).
-
Measure PDE5 Activity: Directly assess the enzymatic activity of PDE5 in lysates from control and UK-357903-treated cells or tissues. Increased activity in the treated group would be consistent with tachyphylaxis.
-
Quantify cGMP Levels: Measure intracellular cGMP concentrations in response to a nitric oxide donor with and without UK-357903 in both naive and tachyphylactic models. A blunted increase in cGMP in the presence of UK-357903 in the treated group would suggest a compensatory mechanism.
-
Data Presentation
Table 1: Properties of UK-357903
| Property | Value | Reference |
| Target | Phosphodiesterase 5 (PDE5) | [1] |
| IC50 for PDE5 | 1.7 nM | [1] |
| IC50 for PDE6 | 714 nM | [1] |
| Primary Effect | Vasodilation | [1][3] |
Table 2: Hypothetical Data from an Experiment Investigating Tachyphylaxis to UK-357903
| Experimental Group | Treatment Duration | UK-357903 EC50 (Vasodilation) | Relative PDE5 mRNA Expression | Relative PDE5 Protein Level |
| Control | 24 hours (Vehicle) | 10 nM | 1.0 | 1.0 |
| UK-357903 | 24 hours | 50 nM | 2.5 | 2.1 |
| Control | 48 hours (Vehicle) | 12 nM | 1.0 | 1.0 |
| UK-357903 | 48 hours | 120 nM | 4.2 | 3.8 |
Experimental Protocols
1. Protocol for Assessing PDE5 mRNA Expression by qRT-PCR
-
Objective: To quantify the relative expression of PDE5 mRNA in cells or tissues following treatment with UK-357903.
-
Methodology:
-
Cell/Tissue Culture and Treatment: Culture vascular smooth muscle cells (or other relevant cell types) to 80% confluency. Treat cells with UK-357903 at a relevant concentration (e.g., 10x EC50) or vehicle for various time points (e.g., 6, 12, 24, 48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for PDE5 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of PDE5 mRNA using the ΔΔCt method.
-
2. Protocol for Measuring Intracellular cGMP Levels by ELISA
-
Objective: To measure the effect of UK-357903 on intracellular cGMP accumulation in the presence of a nitric oxide donor.
-
Methodology:
-
Cell Culture and Pre-treatment: Seed cells in a multi-well plate. Pre-treat cells with UK-357903 or vehicle for a specified time. To induce tachyphylaxis, a longer pre-incubation with UK-357903 may be required.
-
Stimulation: Add a nitric oxide donor (e.g., sodium nitroprusside) to stimulate cGMP production.
-
Cell Lysis: Terminate the reaction by adding a lysis buffer provided with the cGMP assay kit.
-
ELISA: Perform the cGMP enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's protocol. This typically involves a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.
-
Data Analysis: Generate a standard curve using known concentrations of cGMP. Determine the cGMP concentration in the samples by interpolating from the standard curve. Normalize cGMP levels to the total protein concentration in each sample.
-
Visualizations
Caption: Signaling pathway of UK-357903 in promoting vasodilation.
Caption: Hypothetical mechanism of tachyphylaxis to UK-357903.
Caption: Workflow for investigating suspected tachyphylaxis to UK-357903.
References
- 1. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Haemodynamic effects of the selective phosphodiesterase 5 inhibitor, UK-357,903, in conscious SHR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachyphylaxis and phosphodiesterase type 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Up and down-regulation of phosphodiesterase-5 as related to tachyphylaxis and priapism [pubmed.ncbi.nlm.nih.gov]
- 6. Treating erectile dysfunction when PDE5 inhibitors fail - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of the PDE5 Inhibitors UK-357903 and Sildenafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and preclinical profiles of two selective phosphodiesterase type 5 (PDE5) inhibitors: UK-357903 and sildenafil. While sildenafil is a widely studied and clinically approved therapeutic, UK-357903 is a potent inhibitor that has been evaluated in preclinical settings. This document summarizes their comparative efficacy based on available in vitro and in vivo data, outlines relevant experimental methodologies, and illustrates key biological and experimental pathways.
Biochemical Potency and Selectivity
Both UK-357903 and sildenafil are potent inhibitors of PDE5. A key differentiator lies in their selectivity, particularly against PDE6, an enzyme crucial for vision. Inhibition of PDE6 is associated with visual disturbances, a known side effect of some PDE5 inhibitors.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity (PDE6/PDE5) |
| UK-357903 | 1.7[1] | 714[1] | ~420 |
| Sildenafil | 3.5[2] | ~35[2] | ~10[2] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that while both compounds are highly potent against PDE5, UK-357903 demonstrates significantly greater selectivity over PDE6 compared to sildenafil.
Signaling Pathway of PDE5 Inhibition
PDE5 inhibitors exert their effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is fundamental to smooth muscle relaxation and vasodilation in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature.
Preclinical and Clinical Efficacy Overview
Direct head-to-head clinical trials comparing UK-357903 and sildenafil are not available, as the development of UK-357903 was discontinued. Therefore, a summary of their individual preclinical and clinical findings is presented.
UK-357903
Preclinical studies in conscious spontaneously hypertensive rats have demonstrated that UK-357903 induces modest reductions in mean blood pressure and has vasodilator effects in the mesenteric and hindquarters vascular beds. These effects were observed following continuous intravenous infusion.
Sildenafil
Sildenafil has undergone extensive preclinical and clinical evaluation. In preclinical animal models, sildenafil has been shown to enhance intracavernosal pressure in response to pelvic nerve stimulation.
Clinically, sildenafil is a well-established treatment for erectile dysfunction. Numerous randomized controlled trials have demonstrated its efficacy and safety. A meta-analysis of 21 trials showed a statistically significant improvement in erectile function in patients using sildenafil compared to a placebo. The number needed to treat for one man to experience improved erections was two. Sildenafil is also approved for the treatment of pulmonary arterial hypertension.
Experimental Protocols
In Vitro PDE5 Inhibition Assay
The determination of IC50 values for PDE5 inhibitors is a critical step in their preclinical evaluation. A common method is the in vitro phosphodiesterase inhibition assay.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PDE5 by 50%.
Materials:
-
Recombinant human PDE5 enzyme
-
Cyclic guanosine monophosphate (cGMP) as the substrate
-
Test compounds (UK-357903, sildenafil)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Detection system (e.g., scintillation proximity assay, fluorescence polarization, or HPLC-based methods)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a microplate, combine the assay buffer, recombinant PDE5 enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding cGMP to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction using a suitable method (e.g., adding a stop solution or heat inactivation).
-
Detection: Quantify the amount of hydrolyzed cGMP (5'-GMP) or the remaining cGMP using the chosen detection method.
-
Data Analysis: Plot the percentage of PDE5 inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
Based on the available biochemical data, UK-357903 is a more potent and significantly more selective inhibitor of PDE5 than sildenafil, particularly with respect to PDE6. This enhanced selectivity suggests a potentially lower risk of visual side effects. However, the discontinuation of UK-357903's development means that its clinical efficacy and safety profile in humans have not been established. Sildenafil, on the other hand, has a well-documented clinical track record of efficacy and safety for the treatment of erectile dysfunction and pulmonary arterial hypertension. This comparative guide highlights the importance of both high potency and selectivity in drug design and provides a framework for the preclinical assessment of novel PDE5 inhibitors.
References
A Comparative Analysis of UK-357903 and Other PDE5 Inhibitors for Research Applications
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational phosphodiesterase 5 (PDE5) inhibitor UK-357903 against established PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. This document summarizes key experimental data to facilitate informed decisions in research and development.
UK-357903 is a selective phosphodiesterase 5 (PDE5) inhibitor, an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] Developed by Pfizer, its investigation primarily focused on its potential as a treatment for erectile dysfunction, a therapeutic area dominated by well-known PDE5 inhibitors.[1] The development of UK-357903 was discontinued, and it did not proceed to market. Nevertheless, its profile as a research compound provides valuable insights into the structure-activity relationships and physiological effects of PDE5 inhibitors.
Mechanism of Action: The cGMP Signaling Pathway
PDE5 inhibitors exert their effects by modulating the nitric oxide (NO)/cGMP signaling cascade. In the context of erectile function, neuronal and endothelial nitric oxide synthase (nNOS and eNOS, respectively) produce NO in response to sexual stimulation. NO then activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation in the corpus cavernosum. This relaxation allows for increased blood flow, leading to an erection. PDE5 is the primary enzyme responsible for the degradation of cGMP to the inactive 5'-GMP. By inhibiting PDE5, UK-357903 and other compounds in this class prevent the breakdown of cGMP, thereby prolonging and enhancing the pro-erectile signal.
Figure 1. Simplified signaling pathway of PDE5 inhibition.
Comparative In Vitro Data: Potency and Selectivity
The therapeutic efficacy and side-effect profile of a PDE5 inhibitor are largely determined by its potency (as measured by the half-maximal inhibitory concentration, IC50) against PDE5 and its selectivity for PDE5 over other phosphodiesterase isozymes. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity |
| UK-357903 | 1.7[1] | 714[1] | Data not available | ~420 | Data not available |
| Sildenafil | 3.5 | 33 | 360 | ~9.4 | ~103 |
| Tadalafil | 1.8 | >10,000 | 11 | >5,500 | ~6.1 |
| Vardenafil | 0.7 | 11 | 130 | ~15.7 | ~186 |
Note: Data for sildenafil, tadalafil, and vardenafil are compiled from various scientific sources for comparative purposes. The selectivity ratio is calculated as IC50 (Other PDE) / IC50 (PDE5).
Comparative Preclinical Data
Haemodynamic Effects of UK-357903 in Conscious Spontaneously Hypertensive Rats
| Parameter | Low Dose (0.133 mg/kg/h) | High Dose (1.33 mg/kg/h) |
| Change in Mean Blood Pressure (Day 1) | -11.8 mmHg | -15.3 mmHg |
| Effect on Renal Vascular Conductance | No significant effect | No significant effect |
| Effect on Heart Rate | No significant effect | No significant effect |
| Plasma cGMP levels | Persistently elevated | Persistently elevated (dose-dependent increase) |
This study demonstrated that UK-357903 caused a modest, non-dose-dependent reduction in blood pressure on the first day of administration, associated with vasodilation in the mesenteric and hindquarters vascular beds. Notably, plasma cGMP levels were persistently elevated in a dose-dependent manner, confirming target engagement.
Experimental Protocols
In Vitro PDE5 Inhibition Assay (General Protocol)
A common method for determining the IC50 of a PDE5 inhibitor is the fluorescence polarization (FP) assay.
Figure 2. General workflow for an in vitro PDE5 inhibition FP assay.
Principle: This assay quantifies the hydrolysis of a fluorescently labeled cGMP (e.g., FAM-cGMP) by PDE5. In the presence of a binding agent that specifically binds to the product (5'-GMP), the fluorescence polarization signal changes. Inhibition of PDE5 results in less hydrolysis of the substrate and thus a smaller change in the polarization signal.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP (FAM-cGMP)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Binding agent (e.g., specific antibody or phosphate-binding agent)
-
Test compounds (e.g., UK-357903) and a known inhibitor (e.g., sildenafil)
-
Multi-well microplates (e.g., 384-well black plates)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds and PDE5 enzyme to the microplate wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FAM-cGMP substrate.
-
Incubate for a further period (e.g., 60 minutes) at 37°C to allow for the enzymatic reaction.
-
Stop the reaction and initiate signal generation by adding the binding agent.
-
Measure the fluorescence polarization using a microplate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Assessment of Erectile Function in a Rat Model (General Protocol)
This protocol describes a common method for evaluating the pro-erectile effects of a compound in an animal model.
Figure 3. Experimental workflow for in vivo assessment of erectile function.
Principle: The ratio of the increase in intracavernosal pressure (ICP) to the mean arterial pressure (MAP) upon stimulation of the cavernous nerve is a quantitative measure of erectile function. An effective pro-erectile compound will increase this ratio.
Materials:
-
Male rats (e.g., Sprague-Dawley or Wistar)
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments
-
Pressure transducers
-
Bipolar electrode for nerve stimulation
-
Data acquisition system
-
Test compound (e.g., UK-357903) and vehicle control
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Perform a midline abdominal incision to expose the carotid artery and the cavernous nerve.
-
Cannulate the carotid artery with a pressure transducer to continuously monitor MAP.
-
Insert a 23-gauge needle connected to another pressure transducer into the corpus cavernosum to measure ICP.
-
Administer the test compound or vehicle control (e.g., intravenously or orally).
-
After a suitable absorption period, apply electrical stimulation to the cavernous nerve using a bipolar electrode.
-
Record the maximal ICP and the corresponding MAP during nerve stimulation.
-
Calculate the ICP/MAP ratio to quantify the erectile response.
-
Compare the ICP/MAP ratios between the vehicle-treated and compound-treated groups to assess the efficacy of the test compound.
Conclusion
UK-357903 is a potent and selective PDE5 inhibitor, as demonstrated by its low nanomolar IC50 for PDE5 and its high selectivity over PDE6. While comprehensive comparative data with other PDE5 inhibitors are limited due to its discontinued development, the available information suggests a profile characteristic of this class of compounds. The provided experimental protocols offer a foundation for researchers interested in further investigating UK-357903 or other novel PDE5 inhibitors. For a complete understanding of its pharmacological profile, further studies would be required to determine its selectivity against a broader range of PDE isozymes and its efficacy in established preclinical models of erectile dysfunction.
References
UK-357903: A Comparative Analysis of Selectivity for PDE5 over PDE6
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory activity of UK-357903 against phosphodiesterase 5 (PDE5) and phosphodiesterase 6 (PDE6). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of UK-357903's selectivity profile.
Executive Summary
UK-357903 is a potent and highly selective inhibitor of phosphodiesterase 5 (PDE5). Experimental data demonstrates a significant differential in its inhibitory concentration (IC50) for PDE5 compared to PDE6, indicating a favorable selectivity profile. This selectivity is a critical attribute for therapeutic agents targeting PDE5, as off-target inhibition of PDE6 is associated with visual disturbances. This guide will delve into the quantitative data, outline the experimental methodologies for assessing selectivity, and visualize the relevant signaling pathways.
Data Presentation: Inhibitory Activity of UK-357903
The selectivity of a compound is determined by comparing its potency against different targets. For PDE inhibitors, this is typically expressed as the ratio of their IC50 values. A higher ratio signifies greater selectivity for the intended target.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity Ratio (PDE6 IC50 / PDE5 IC50) |
| UK-357903 | 1.7[1] | 714[1] | 420 |
Table 1: Comparison of UK-357903 IC50 Values for PDE5 and PDE6. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity ratio is calculated by dividing the IC50 for the off-target enzyme (PDE6) by the IC50 for the target enzyme (PDE5).
Experimental Protocols
The determination of IC50 values for PDE inhibitors is crucial for establishing their potency and selectivity. Below is a generalized protocol representative of the methods used in the field.
Objective: To determine the concentration of UK-357903 required to inhibit 50% of the enzymatic activity of PDE5 and PDE6.
Materials:
-
Recombinant human PDE5 and PDE6 enzymes
-
UK-357903
-
Cyclic guanosine monophosphate (cGMP) as the substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Detection reagents (e.g., scintillation proximity assay beads, fluorescently labeled cGMP, or an antibody-based ELISA)
-
Microplates
Workflow for PDE Inhibition Assay:
References
Unveiling the Selectivity of UK-357903: A Phosphodiesterase Cross-Reactivity Comparison
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of UK-357903, a potent phosphodiesterase 5 (PDE5) inhibitor, with other phosphodiesterase isoforms. Due to the limited publicly available selectivity data for UK-357903, this guide incorporates data from its close structural analog, sildenafil, to provide a broader comparative context.
Executive Summary
UK-357903 is a highly selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme crucial in the cGMP signaling pathway. Direct inhibitory data for UK-357903 is available for PDE5 and PDE6, demonstrating a significant selectivity for PDE5. To offer a more comprehensive view of its potential interactions with other PDE family members, this guide presents the selectivity profile of sildenafil, a well-characterized and structurally related PDE5 inhibitor. This comparative approach allows for an informed estimation of UK-357903's potential cross-reactivity across the broader phosphodiesterase family.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (IC50 values) of UK-357903 and sildenafil against various human phosphodiesterase isoforms. Lower IC50 values indicate higher potency.
| Phosphodiesterase Isoform | UK-357903 IC50 (nM) | Sildenafil IC50 (nM)[1] | Primary Substrate |
| PDE1 | Data not available | 180 | cGMP/cAMP |
| PDE2 | Data not available | >1000 | cGMP/cAMP |
| PDE3 | Data not available | >1000 | cAMP |
| PDE4 | Data not available | >1000 | cAMP |
| PDE5 | 1.7 | 6.6 | cGMP |
| PDE6 | 714 | 11 | cGMP |
| PDE7 | Data not available | Data not available | cAMP |
| PDE8 | Data not available | Data not available | cAMP |
| PDE9 | Data not available | Data not available | cGMP |
| PDE10 | Data not available | Data not available | cGMP/cAMP |
| PDE11 | Data not available | Data not available | cGMP/cAMP |
Data for sildenafil is provided as a reference due to its structural similarity to UK-357903.
Experimental Protocols: Determination of Phosphodiesterase Inhibitory Activity
The determination of IC50 values for phosphodiesterase inhibitors is commonly performed using a Scintillation Proximity Assay (SPA). This method measures the enzymatic conversion of a radiolabeled cyclic nucleotide (e.g., [³H]cGMP or [³H]cAMP) to its corresponding linear monophosphate by the phosphodiesterase enzyme.
Key Experimental Steps for PDE Inhibition SPA:
-
Enzyme and Substrate Preparation: Recombinant human phosphodiesterase enzymes are diluted to a working concentration in an appropriate assay buffer. The radiolabeled substrate ([³H]cGMP or [³H]cAMP) is also diluted to a specific concentration.
-
Compound Dilution: Test compounds, such as UK-357903, are serially diluted to create a range of concentrations for IC50 determination.
-
Assay Reaction: The phosphodiesterase enzyme, the test compound at various concentrations, and the radiolabeled substrate are combined in a microplate well and incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the enzymatic reaction to occur.
-
Termination and Detection: The reaction is terminated by the addition of SPA beads. These beads are coated with a scintillant and have a high affinity for the linear monophosphate product but not the cyclic nucleotide substrate.
-
Signal Measurement: When the radiolabeled linear monophosphate product binds to the SPA bead, the proximity of the radioisotope to the scintillant induces light emission, which is then measured using a scintillation counter. The amount of light emitted is directly proportional to the amount of product formed and, therefore, inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the cGMP signaling pathway and a typical experimental workflow for determining phosphodiesterase inhibition.
Caption: The cGMP signaling pathway, highlighting the role of PDE5.
References
A Comparative In Vitro Analysis of UK-357903 and Tadalafil: Potency, Selectivity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two potent phosphodiesterase type 5 (PDE5) inhibitors: UK-357903 and tadalafil. The following sections present a summary of their inhibitory activity, selectivity profiles based on available experimental data, and the methodologies employed in these assessments. This information is intended to support further research and drug development efforts in the field of PDE5 inhibition.
Data Presentation: In Vitro Inhibitory Activity
The in vitro potency and selectivity of UK-357903 and tadalafil have been evaluated against various phosphodiesterase (PDE) isoforms. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 data for both compounds.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Other PDE IC50s (µM) |
| UK-357903 | 1.7[1] | 714[1] | Data not available | Data not available |
| Tadalafil | ~1.8 | >10,000 | ~11 | >10 for PDE1-4, 7-10 |
Mechanism of Action: The cGMP Signaling Pathway
Both UK-357903 and tadalafil are selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. In smooth muscle cells, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in a cascade of events that ultimately causes smooth muscle relaxation and vasodilation.
PDE5 specifically hydrolyzes cGMP to its inactive form, 5'-GMP, thus terminating the signaling cascade. By inhibiting PDE5, UK-357903 and tadalafil prevent the degradation of cGMP, leading to its accumulation and enhanced smooth muscle relaxation.
References
Assessing the Translational Relevance of UK-357903 Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical animal studies involving UK-357903, a selective phosphodiesterase type 5 (PDE5) inhibitor. Due to the limited publicly available data on UK-357903, this guide places its known effects within the broader context of other well-studied PDE5 inhibitors, such as sildenafil, tadalafil, and vardenafil. This comparative approach aims to highlight both the potential and the existing knowledge gaps in the translational relevance of UK-357903.
Executive Summary
UK-357903 has demonstrated clear pharmacological activity in a preclinical model of hypertension. As a selective PDE5 inhibitor, it exhibits vasodilatory effects by modulating the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. Specifically, it has an IC50 of 1.7 nM for PDE5 and 714 nM for PDE6, indicating high selectivity. Animal studies in spontaneously hypertensive rats (SHR) have shown that UK-357903 can reduce blood pressure and induce vasodilation in specific vascular beds.
Data Presentation: Hemodynamic Effects in Spontaneously Hypertensive Rats
The following table summarizes the known hemodynamic effects of UK-357903 in conscious spontaneously hypertensive rats and provides a comparative context with other PDE5 inhibitors studied in similar models.
| Parameter | UK-357903 | Sildenafil | Tadalafil | Vardenafil |
| Animal Model | Spontaneously Hypertensive Rat (SHR) | Spontaneously Hypertensive Rat (SHR), L-NAME-induced hypertensive rats | Spontaneously Hypertensive Rat (SHR) | Not specified in SHR, but shown to reduce blood pressure in other hypertensive mouse models[1] |
| Dosage | 0.133 or 1.33 mg/kg/h (continuous infusion) | 0.37, 0.75, or 1.5 mg/kg/day (oral)[2][3] | 2 or 10 mg/kg/day (oral)[4][5] | High and low doses (human equivalent of 50mg and 20mg)[1] |
| Effect on Mean Arterial Pressure (MAP) | Modest, non-dose-dependent reduction. Significant only on Day 1 (-11.8 and -15.3 mmHg for low and high doses) | Dose-dependently prevented the rise in systolic blood pressure in L-NAME-treated rats[2]. Reduced MAP in 2K1C hypertensive rats. | Did not significantly affect blood pressure in SHR at the tested doses[4][5]. | Significantly decreased systolic blood pressure in hypertensive mice[1]. |
| Regional Hemodynamic Effects | Vasodilation in mesenteric and hindquarters vascular beds. No effect on renal vascular conductance. | Restored depressed baroreflex sensitivity in renovascular hypertensive rats. | Improved prostatic blood flow in SHR[4][5]. Improved bladder blood flow in SHR[6]. | Not specified in SHR. |
| Biomarker Modulation | Persistently elevated plasma cyclic guanosine monophosphate (cGMP), increasing with dose. | Maintained tissue cGMP levels in a model of chronic nitric oxide deprivation[2]. | - | - |
Note: The data for sildenafil, tadalafil, and vardenafil are drawn from various studies and may not be directly comparable due to differences in experimental design, duration of treatment, and specific hypertensive models used.
Experimental Protocols
Key Experiment: Hemodynamic Assessment in Conscious Spontaneously Hypertensive Rats (SHR)
This protocol is based on the published study on UK-357903 and general methodologies for similar preclinical studies.
1. Animal Model:
-
Male spontaneously hypertensive rats (SHR) are used as a model of essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls[4][5].
2. Surgical Implantation of Probes:
-
Under appropriate anesthesia, miniaturized pulsed Doppler flow probes are implanted around the renal, mesenteric, and hindquarter arteries to measure blood flow velocity.
-
A catheter is placed in a femoral artery for blood pressure measurement and in a femoral vein for drug infusion.
-
Animals are allowed a recovery period of several days post-surgery.
3. Drug Administration:
-
UK-357903 is administered via continuous intravenous infusion at specified doses (e.g., 0.133 or 1.33 mg/kg/h).
-
A vehicle control group receives an infusion of the vehicle solution.
-
For comparative drugs like sildenafil and tadalafil, oral gavage is a common administration route[2][4].
4. Data Acquisition:
-
Continuous recordings of mean arterial pressure (MAP), heart rate (HR), and regional blood flow velocities are taken from conscious, freely moving rats.
-
Vascular conductance is calculated from the blood flow and blood pressure data.
-
Blood samples can be collected at specified time points to measure plasma concentrations of the drug and biomarkers like cGMP.
5. Data Analysis:
-
Changes in hemodynamic parameters from baseline are calculated and compared between the drug-treated and vehicle-treated groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PDE5 Inhibition
Experimental Workflow for Preclinical Hypertension Studies
Assessment of Translational Relevance and Future Directions
The available data on UK-357903 in spontaneously hypertensive rats demonstrates target engagement and a clear pharmacodynamic effect on the cardiovascular system. The observed vasodilation is consistent with its mechanism as a PDE5 inhibitor. However, the modest and transient effect on blood pressure in this model may warrant further investigation into its potency and efficacy compared to other antihypertensive agents.
The critical gap in the literature is the absence of studies in animal models of erectile dysfunction and pulmonary hypertension. To fully assess the translational relevance of UK-357903 for these key indications, further preclinical studies are essential. These should include:
-
Erectile Dysfunction Models: Studies in rodent models of erectile dysfunction (e.g., cavernous nerve injury, diabetic, or aged models) to evaluate the effect of UK-357903 on intracavernous pressure.
-
Pulmonary Hypertension Models: Investigations in established models of pulmonary hypertension (e.g., monocrotaline- or hypoxia-induced) to assess the impact on pulmonary arterial pressure, right ventricular hypertrophy, and vascular remodeling.
-
Direct Comparative Studies: Head-to-head studies comparing the efficacy and potency of UK-357903 with sildenafil, tadalafil, and vardenafil in the aforementioned models.
-
Preclinical Toxicology: Comprehensive safety and toxicology studies to establish a therapeutic window and identify potential off-target effects.
References
- 1. Frontiers | High Dose Vardenafil Blunts the Hypertensive Effects of Toll-Like Receptor 3 Activation During Pregnancy [frontiersin.org]
- 2. Sildenafil reduces L-NAME-induced severe hypertension and worsening of myocardial ischaemia–reperfusion damage in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic contraction of the rat vas deferens in L-NAME-induced hypertension: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of tadalafil on prostatic hyperplasia in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICS 2020 Abstract #31 Effect of phosphodiesterase type 5 inhibitor tadalafil on prostatic enlargement in spontaneously hypertensive rat [ics.org]
- 6. Effects of silodosin and tadalafil on bladder dysfunction in spontaneously hypertensive rats: Possible role of bladder blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of UK-357903's IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase type 5 (PDE5) inhibitor UK-357903 with other commercially available alternatives. The focus is on the independent verification of its half-maximal inhibitory concentration (IC50) value, supported by experimental data and detailed methodologies.
Comparative Analysis of PDE5 Inhibitor IC50 Values
The potency of a PDE5 inhibitor is quantified by its IC50 value, which represents the concentration of the drug required to inhibit 50% of the PDE5 enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for UK-357903 and three widely used alternative PDE5 inhibitors: sildenafil, vardenafil, and tadalafil.
| Compound | IC50 (nM) for PDE5 | Reference |
| UK-357903 | 1.7 | [1] |
| Sildenafil | 3.5 | [2] |
| Vardenafil | 0.7 | [3][4] |
| Tadalafil | 1.8 - 5 | [5][6] |
Experimental Protocols for IC50 Determination
The accurate determination of IC50 values is crucial for the comparative assessment of enzyme inhibitors. The following sections detail the typical methodologies employed for measuring the in vitro potency of PDE5 inhibitors. While the specific protocols for UK-357903 are proprietary to Pfizer, the methodologies described below are standard in the field and are representative of the techniques used to generate the cited IC50 values.
Recombinant Human PDE5 Enzyme Inhibition Assay using [3H]-cGMP
This method, a common and robust approach, measures the enzymatic activity of PDE5 by quantifying the hydrolysis of radiolabeled cyclic guanosine monophosphate (cGMP).
Materials:
-
Recombinant human PDE5A1
-
[3H]-cGMP (radiolabeled substrate)
-
Inhibitor compounds (UK-357903, sildenafil, vardenafil, tadalafil) dissolved in DMSO
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM dithiothreitol, 0.1 mg/mL BSA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the assay buffer, a fixed concentration of recombinant human PDE5A1, and varying concentrations of the inhibitor compound.
-
Initiation: The enzymatic reaction is initiated by the addition of a fixed concentration of [3H]-cGMP.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by the addition of a quenching agent or by heat inactivation.
-
Separation: The product of the reaction, [3H]-GMP, is separated from the unreacted [3H]-cGMP. This can be achieved using techniques like anion-exchange chromatography.
-
Quantification: The amount of [3H]-GMP produced is quantified by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of PDE5 inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization (FP) Assay
This high-throughput screening method measures the change in the polarization of fluorescently labeled cGMP upon its hydrolysis by PDE5.
Materials:
-
Recombinant human PDE5A1
-
Fluorescently labeled cGMP (e.g., fluorescein-cGMP)
-
Inhibitor compounds
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reaction Setup: In a microplate, the assay buffer, fluorescently labeled cGMP, and varying concentrations of the inhibitor are combined.
-
Initiation: The reaction is started by adding a fixed concentration of recombinant human PDE5A1.
-
Incubation: The plate is incubated at a controlled temperature for a set time.
-
Measurement: The fluorescence polarization of each well is measured using a microplate reader. When the fluorescently labeled cGMP is intact, it is a larger molecule and tumbles slowly, resulting in high fluorescence polarization. Upon hydrolysis by PDE5 to the smaller fluorescently labeled GMP, it tumbles more rapidly, leading to a decrease in fluorescence polarization.
-
Data Analysis: The change in fluorescence polarization is used to determine the extent of PDE5 inhibition. The IC50 value is calculated by plotting the inhibition data against the inhibitor concentration.[7]
Signaling Pathway and Experimental Workflow
The NO/cGMP Signaling Pathway
UK-357903 and other PDE5 inhibitors exert their effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial for smooth muscle relaxation and vasodilation.
Caption: The NO/cGMP signaling pathway and the point of intervention for PDE5 inhibitors.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of a PDE5 inhibitor involves a series of systematic steps to ensure accurate and reproducible results.
Caption: A generalized workflow for the in vitro determination of IC50 values for PDE5 inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis of Haemodynamic Data from UK-357903 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the available haemodynamic data for UK-357903, a selective phosphodiesterase 5 (PDE5) inhibitor. As publicly available data on UK-357903 is limited to a single preclinical study in spontaneously hypertensive rats (SHR), this report compares its performance with the well-established PDE5 inhibitors, sildenafil and tadalafil, for which a broader range of preclinical and clinical data exists. The guide also includes a comparison with enalapril, an angiotensin-converting enzyme (ACE) inhibitor, which was used as a comparator in the UK-357903 study.
Executive Summary
UK-357903 demonstrated modest blood pressure-lowering effects and selective vasodilation in a preclinical model of hypertension. However, the lack of human clinical trial data for UK-357903 is a significant limitation for a direct comparison with sildenafil and tadalafil, which have well-documented haemodynamic effects in humans. This guide summarizes the available quantitative data, details the experimental protocols, and provides visualizations of the relevant signaling pathway and experimental workflow to aid researchers in understanding the haemodynamic profile of UK-357903 in the context of other vasoactive compounds.
Data Presentation
Table 1: Haemodynamic Effects of UK-357903 and Enalapril in Spontaneously Hypertensive Rats (SHR)
| Parameter | UK-357903 (Low Dose: 0.133 mg/kg/h) | UK-357903 (High Dose: 1.33 mg/kg/h) | Enalapril (1 mg/kg/h) | Vehicle |
| Mean Blood Pressure (mmHg) | Day 1: -11.8[1] | Day 1: -15.3[1] | Day 1: -14.1 | No significant change |
| Mesenteric Vascular Conductance | Significant increase on Day 1 | Significant increase on Day 1 | Sustained dilatation | No significant change |
| Hindquarters Vascular Conductance | Significant increase on Day 1 | Significant increase on Day 1 | Sustained dilatation | No significant change |
| Renal Vascular Conductance | No significant effect | No significant effect | Sustained dilatation | No significant change |
| Heart Rate | No significant effect | No significant effect | Not reported | No significant change |
Data extracted from a 4-day continuous infusion study in conscious spontaneously hypertensive rats.[1]
Table 2: Comparative Haemodynamic Effects of PDE5 Inhibitors in Humans (Sildenafil and Tadalafil)
| Parameter | Sildenafil | Tadalafil |
| Systolic Blood Pressure (supine) | Mean maximal decrease of ~7-10 mmHg (at therapeutic doses)[2][3] | Mean maximal decrease of ~1.6-2 mmHg (20 mg dose)[4][5] |
| Diastolic Blood Pressure (supine) | Mean maximal decrease of ~7 mmHg (at therapeutic doses)[2][3] | Mean maximal decrease of ~0.8-4.6 mmHg (20 mg dose)[4][5] |
| Heart Rate | No significant change[2][3] | No significant change[5] |
| Cardiac Output | No significant change in healthy subjects; may increase in patients with heart failure[2][6] | Not consistently reported to have a significant effect in healthy subjects. |
| Systemic Vascular Resistance | Modest reduction (max ~16%)[2] | Modest reduction |
| Pulmonary Artery Pressure | Reduction in patients with pulmonary hypertension[6][7] | Reduction in patients with pulmonary hypertension |
Note: The haemodynamic effects of sildenafil and tadalafil can be influenced by the underlying health status of the individual (e.g., presence of cardiovascular disease).
Experimental Protocols
Measurement of Haemodynamic Parameters in Conscious Spontaneously Hypertensive Rats (as per the UK-357903 study)
The following provides a generalized methodology based on the available information for the preclinical evaluation of UK-357903:
-
Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model for essential hypertension.
-
Surgical Preparation: Under anesthesia, rats are instrumented with pulsed Doppler flow probes around the renal, mesenteric, and hindquarters arteries to measure blood flow. A catheter is implanted in a femoral artery for blood pressure and heart rate monitoring, and in a femoral vein for drug infusion.
-
Recovery: Animals are allowed to recover from surgery before the start of the experiment.
-
Drug Administration: UK-357903, enalapril, or vehicle is administered via continuous intravenous infusion for a period of 4 days.
-
Data Acquisition: Haemodynamic parameters (mean arterial pressure, heart rate, and regional blood flow) are continuously recorded using a computerized data acquisition system.
-
Data Analysis: Vascular conductance is calculated by dividing the regional blood flow by the mean arterial pressure. Statistical analysis is performed to compare the effects of the different treatments over time.
Mandatory Visualization
Signaling Pathway of PDE5 Inhibitors
The primary mechanism of action of UK-357903, sildenafil, and tadalafil is the inhibition of phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, these drugs lead to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This signaling cascade ultimately results in smooth muscle relaxation and vasodilation.
Caption: PDE5 inhibitor signaling pathway leading to vasodilation.
Experimental Workflow for Haemodynamic Analysis
The following diagram illustrates a typical workflow for a preclinical study investigating the haemodynamic effects of a compound like UK-357903.
Caption: Preclinical experimental workflow for haemodynamic assessment.
References
- 1. Haemodynamic effects of the selective phosphodiesterase 5 inhibitor, UK-357,903, in conscious SHR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of sildenafil citrate on human hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Phosphodiesterase-5 inhibitors and their hemodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Hemodynamic effects of sildenafil in patients with congestive heart failure and pulmonary hypertension: combined administration with inhaled nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of intravenous sildenafil on hemodynamics and cardiac sympathetic activity in chronic human heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Chemical Disposal in UK Laboratories: A Procedural Guide
For researchers and scientists in the United Kingdom, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While specific protocols for every compound may not be readily available, a comprehensive understanding of the UK's regulatory framework provides a clear pathway for safe and compliant disposal. This guide outlines the essential procedures for handling and disposing of laboratory chemicals, ensuring the protection of personnel and the environment.
At the heart of UK regulations is the principle of "duty of care," which legally obligates producers of waste to ensure it is managed and disposed of correctly.[1][2] This responsibility extends from the point of generation to the final disposal. Key legislation governing laboratory waste includes the Control of Substances Hazardous to Health (COSHH) Regulations, the Environmental Protection Act, and the Hazardous Waste Regulations.[1][3]
Step-by-Step Disposal Protocol
The disposal of any laboratory chemical, including research compounds which may be designated by an internal identifier such as "UK 357903," should follow a systematic process:
-
Hazard Identification and Classification : The first crucial step is to determine if the waste is hazardous.[4][5] This is achieved by reviewing the Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) for the substance.[2] If an SDS is not available, a risk assessment must be conducted based on the chemical's known properties and potential reactivity.[1] Waste is generally considered hazardous if it is harmful to humans or the environment.[4]
-
Waste Segregation : Proper segregation of waste is paramount to prevent accidental chemical reactions and to ensure correct disposal routes.[6][7] Different categories of waste, such as chemical, biological, and radioactive, must be kept separate.[3] Within chemical waste, further segregation is often necessary, for instance, separating chlorinated and non-chlorinated solvents.[7]
-
Secure Storage and Labeling : All waste containers must be clearly and accurately labeled with the contents, date, and any associated hazards.[6] Containers should be sealed and stored in a designated, secure area to prevent leaks or spills.[2]
-
Arrange for Professional Disposal : The disposal of laboratory waste must be handled by a licensed waste carrier.[2][6] These specialized companies are authorized to transport and dispose of hazardous materials in compliance with UK regulations.
-
Documentation : A complete record of all waste disposal activities must be maintained. This includes consignment notes and transfer documents, which must be kept for a minimum of three years to provide a full audit trail.[2][7]
Key Data for Laboratory Waste Management in the UK
| Data Point | Requirement | Relevant Legislation/Guidance |
| Record Retention | Consignment notes and waste transfer documents must be kept for at least three years.[2][7] | Hazardous Waste Regulations, Duty of Care |
| Waste Classification | Waste must be classified before it is collected, disposed of, or recovered.[5] | Waste (England and Wales) Regulations 2011 |
| Hazardous Waste Segregation | Hazardous waste must be segregated from non-hazardous waste.[1] | Hazardous Waste Regulations |
| Liquid Waste to Landfill | The disposal of liquid waste to landfill is banned.[8][9] | Landfill Directive |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste in the UK.
References
- 1. businesswaste.co.uk [businesswaste.co.uk]
- 2. Ultimate Guide to Hazardous Waste Disposal UK (2025 Update) [nwehazardouswaste.co.uk]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. gov.uk [gov.uk]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. essex.ac.uk [essex.ac.uk]
- 8. gov.uk [gov.uk]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Personal protective equipment for handling UK 357903
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of UK 357903, a selective phosphodiesterase 5 (PDE5) inhibitor. The following guidelines are intended to ensure the safety of laboratory personnel and the integrity of experimental procedures.
Substance Identification and Properties
This compound is a potent research chemical. Due to the absence of a publicly available, substance-specific Safety Data Sheet (SDS), the following information is based on general knowledge of potent small molecule inhibitors and publicly available chemical data.
| Property | Value |
| Chemical Name | 3-ethyl-5-[5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-(2-methoxyethoxy)pyridin-3-yl]-2-(pyridin-2-ylmethyl)-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |
| CAS Number | 247580-98-9 |
| Molecular Formula | C27H34N8O5S |
| Molecular Weight | 582.67 g/mol |
| Known Synonyms | UK-357,903 |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times in the laboratory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator. | Recommended when handling the compound as a powder or when aerosolization is possible. |
Operational and Disposal Plans
Handling and Storage
-
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.
-
-
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Follow any specific storage temperature recommendations provided by the supplier.
-
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Ventilate the space.
-
Wear the appropriate PPE as outlined in Section 2.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal
-
Dispose of all waste containing this compound, including contaminated PPE and cleaning materials, as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in general waste.
Experimental Protocols
The following are generalized protocols for experiments involving a selective PDE5 inhibitor like this compound. Specific parameters may need to be optimized for your experimental setup.
In Vitro PDE5 Inhibition Assay
This protocol outlines a typical fluorescence polarization (FP)-based assay to determine the inhibitory activity of this compound on the PDE5 enzyme.[1]
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescein-labeled cGMP (cGMP-FAM) substrate
-
PDE assay buffer
-
Binding Agent (for detection of free phosphate)
-
This compound (test compound)
-
Positive control inhibitor (e.g., sildenafil)
-
96-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in PDE assay buffer.
-
Enzyme Preparation: Dilute the recombinant PDE5A1 enzyme to the desired concentration in cold PDE assay buffer.
-
Assay Reaction:
-
Add 25 µL of the diluted this compound or control to each well of the microplate.
-
Add 25 µL of the diluted PDE5A1 enzyme solution to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Substrate Addition: Add 50 µL of the cGMP-FAM substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Add 25 µL of the Binding Agent to stop the reaction.
-
Signal Detection: Read the fluorescence polarization on a microplate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value of this compound.
In Vivo Hemodynamic Study in a Rat Model
This protocol is a representative example of an in vivo study to assess the hemodynamic effects of this compound, based on a study conducted on spontaneously hypertensive rats.[2]
Animal Model:
-
Spontaneously Hypertensive Rats (SHR)
Procedure:
-
Animal Preparation:
-
Anesthetize the rats and surgically implant catheters for drug infusion and blood pressure measurement.
-
Allow for a recovery period post-surgery.
-
-
Drug Administration:
-
Prepare a sterile solution of this compound for infusion.
-
Administer this compound via continuous intravenous infusion at the desired dose (e.g., 0.133 or 1.33 mg/kg/h).[2]
-
-
Hemodynamic Monitoring:
-
Continuously monitor mean arterial blood pressure and heart rate throughout the infusion period.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points to measure plasma concentrations of this compound and relevant biomarkers (e.g., cGMP).[2]
-
-
Data Analysis:
-
Analyze the changes in hemodynamic parameters and plasma biomarker levels in response to this compound administration.
-
Signaling Pathway and Mechanism of Action
This compound is a selective inhibitor of phosphodiesterase 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the intracellular concentration of cGMP, leading to the relaxation of smooth muscle cells, particularly in vascular tissues.
Caption: PDE5 Inhibition Signaling Pathway.
Disclaimer: The information provided in this document is intended for use by qualified professionals and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should always consult the latest SDS for this compound from their supplier and conduct a thorough risk assessment before handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
